ML786 dihydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N4O3.2ClH/c1-28(2,33)19-11-18(12-20(15-19)29(30,31)32)27(38)35-21-5-3-16-4-6-22(14-17(16)13-21)39-24-9-10-34-26-23(24)7-8-25(37)36-26;;/h4,6,9-12,14-15,21H,3,5,7-8,13,33H2,1-2H3,(H,35,38)(H,34,36,37);2*1H/t21-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMWHXHMDZCGEX-GHVWMZMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(=O)NC2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4)C(F)(F)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC(=CC(=C1)C(=O)N[C@@H]2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4)C(F)(F)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31Cl2F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ML786 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ML786 dihydrochloride (B599025) is a potent and orally bioavailable small molecule inhibitor targeting the Raf family of serine/threonine kinases, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver in a multitude of human cancers, making it a critical target for therapeutic intervention.[1][2] ML786 demonstrates robust inhibitory activity against wild-type and mutant forms of B-Raf, as well as C-Raf, leading to the suppression of downstream signaling and inhibition of tumor growth.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of ML786 dihydrochloride, including its primary molecular targets, the signaling pathways it modulates, quantitative data on its inhibitory potency, and detailed protocols for key experimental validation.
Core Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
The primary mechanism of action of this compound is the inhibition of Raf kinases, which are central to the MAPK/ERK signaling cascade.[1][2] This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and angiogenesis.
The MAPK/ERK pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface by extracellular signals such as growth factors. This activation leads to the recruitment and activation of the small GTPase Ras. Activated Ras, in turn, recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf). Raf then phosphorylates and activates MEK1 and MEK2 (MAPK/ERK kinases), which subsequently phosphorylate and activate ERK1 and ERK2 (extracellular signal-regulated kinases). Activated ERK translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular responses.
This compound is an ATP-competitive inhibitor that binds to the kinase domain of Raf enzymes, preventing the phosphorylation and activation of MEK.[4] By inhibiting Raf, ML786 effectively blocks the entire downstream signaling cascade, leading to a decrease in the phosphorylation of ERK (pERK).[1] This inhibition of a central signaling node results in the suppression of cancer cell proliferation and tumor growth, particularly in cancers harboring activating mutations in B-Raf, such as the V600E mutation commonly found in melanoma.[1][3]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified against various kinases using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Target Kinase | IC50 (nM) |
| B-Raf (V600E) | 2.1[1][3] |
| B-Raf (wild-type) | 4.2[3] |
| C-Raf | 2.5[1][3] |
| Abl-1 | <0.5[1] |
| DDR2 | 7.0[1] |
| EPHA2 | 11[1] |
| KDR | 6.2[1] |
| RET | 0.8[1] |
| pERK (in A375 cells) | 60[1] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action of ML786 and the experimental approaches to validate it, the following diagrams are provided in the DOT language for Graphviz.
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: A generalized experimental workflow for characterizing a Raf kinase inhibitor like ML786.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the in vitro IC50 value of this compound against Raf kinases. It measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase.
Materials:
-
Recombinant human B-Raf (V600E), wild-type B-Raf, or C-Raf enzyme
-
MEK1 (inactive) as a substrate
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. The final concentration should typically range from 1 µM to 0.01 nM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the serially diluted ML786 or vehicle control (DMSO) to the wells of a 384-well plate.
-
Prepare a master mix containing the Raf kinase and MEK1 substrate in the kinase assay buffer. Add 5 µL of this master mix to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for the specific Raf isoform.
-
Add 2.5 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each ML786 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the ML786 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for pERK Inhibition in a Cellular Context
This protocol assesses the ability of this compound to inhibit the MAPK pathway in a cellular environment by measuring the phosphorylation of ERK.
Materials:
-
A375 (human melanoma, B-Raf V600E mutant) or other suitable cancer cell line
-
This compound
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and mouse anti-total ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) for 2-4 hours. Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with the primary antibody against total ERK1/2, followed by the appropriate HRP-conjugated secondary antibody and ECL detection.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and total ERK using densitometry software.
-
Calculate the ratio of pERK to total ERK for each treatment condition.
-
Plot the normalized pERK levels against the ML786 concentration to determine the cellular IC50 for pERK inhibition.
-
Conclusion
This compound is a potent inhibitor of the Raf kinases, with a clear mechanism of action centered on the suppression of the MAPK/ERK signaling pathway. Its low nanomolar potency against key Raf isoforms and its demonstrated ability to inhibit ERK phosphorylation in cancer cells underscore its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of ML786 and other Raf kinase inhibitors in preclinical research and drug development.
References
An In-depth Technical Guide to the Synthesis and Purification of ML786 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Introduction
ML786 dihydrochloride (B599025) is a potent, orally bioavailable inhibitor of Raf kinases, demonstrating significant activity against B-Raf^V600E^, C-Raf, and wild-type B-Raf with IC50 values in the low nanomolar range.[1][2] It also exhibits inhibitory effects on other tyrosine kinases such as Abl-1, DDR2, EPHA2, and RET.[1][2] By targeting the Raf-MEK-ERK signaling pathway, ML786 has been shown to inhibit pERK formation and attenuate tumor growth in melanoma cell xenografts expressing the B-Raf^V600E^ mutation in vivo.[1][2] This technical guide provides a comprehensive overview of a plausible synthetic route and purification methods for ML786 dihydrochloride, based on established chemical principles and published methodologies for analogous compounds.
Core Synthesis and Purification
The synthesis of this compound is a multi-step process that can be conceptually divided into the synthesis of three key intermediates, their subsequent coupling, and final salt formation. The following sections detail a plausible and technically sound approach to the preparation of this compound.
I. Synthesis of Key Intermediates
A. Intermediate 1: 3-(1-(tert-butoxycarbonylamino)-1-methylethyl)-5-(trifluoromethyl)benzoic acid
This intermediate provides the core benzamide (B126) moiety of ML786. The synthesis involves the introduction of a protected amino group and a trifluoromethyl group onto a benzoic acid scaffold.
Experimental Protocol:
-
Step 1: Synthesis of 3-bromo-5-(trifluoromethyl)benzoic acid: Commercially available 3,5-dibromobenzoic acid is subjected to a selective trifluoromethylation reaction.
-
Step 2: Synthesis of methyl 3-bromo-5-(trifluoromethyl)benzoate: The carboxylic acid is esterified, for example, by treatment with methanol (B129727) in the presence of an acid catalyst.
-
Step 3: Synthesis of methyl 3-(1-hydroxy-1-methylethyl)-5-(trifluoromethyl)benzoate: A Grignard reaction using methylmagnesium bromide on the corresponding ketone (after conversion of the bromo-group) can install the tertiary alcohol.
-
Step 4: Synthesis of methyl 3-(1-amino-1-methylethyl)-5-(trifluoromethyl)benzoate: The alcohol can be converted to an amine via a Ritter reaction or other amination methods.
-
Step 5: Boc-protection: The amino group is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc
2O). -
Step 6: Saponification: The methyl ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide.
B. Intermediate 2: (2R)-7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-amine (as a protected derivative)
This chiral intermediate forms the central tetralin backbone of ML786. The synthesis requires the establishment of the correct stereochemistry at the C2 position.
Experimental Protocol:
-
Step 1: Synthesis of 7-methoxy-1-tetralone: This can be prepared from commercially available starting materials.[3]
-
Step 2: Synthesis of 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one oxime: The tetralone is converted to its oxime.
-
Step 3: Reduction and chiral resolution: The oxime is reduced to the corresponding amine. The racemic amine can then be resolved into its enantiomers using a chiral acid, such as mandelic acid, followed by crystallization.[4]
-
Step 4: Boc-protection: The resolved (R)-amine is protected with a Boc group.
-
Step 5: Demethylation: The methoxy (B1213986) group is cleaved to reveal the free hydroxyl group, for example, using boron tribromide.
C. Intermediate 3: 4-chloro-5,6,7,8-tetrahydro-1,8-naphthyridin-7-one
This intermediate provides the heterocyclic component of ML786.
Experimental Protocol:
A plausible synthesis for this intermediate can be adapted from known procedures for the synthesis of substituted tetrahydronaphthyridines.[5][6][7]
II. Assembly of ML786 and Final Salt Formation
A. Amide Coupling
The protected benzoic acid derivative (Intermediate 1) is coupled with the protected aminotetralin (Intermediate 2) to form the central amide bond.
Experimental Protocol:
To a solution of 3-(1-(tert-butoxycarbonylamino)-1-methylethyl)-5-(trifluoromethyl)benzoic acid and tert-butyl ((2R)-7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate in an aprotic solvent such as dimethylformamide (DMF), a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) are added. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The product is then isolated by aqueous work-up and purified by column chromatography.
B. Ether Formation (Mitsunobu or SNAr Reaction)
The hydroxyl group of the coupled product is then reacted with 4-chloro-5,6,7,8-tetrahydro-1,8-naphthyridin-7-one (Intermediate 3) to form the ether linkage.
Experimental Protocol (via SNAr):
The coupled amide from the previous step is dissolved in a polar aprotic solvent like DMF or DMSO. A strong base, such as sodium hydride, is added to deprotonate the phenolic hydroxyl group. 4-chloro-5,6,7,8-tetrahydro-1,8-naphthyridin-7-one is then added, and the reaction mixture is heated to facilitate the nucleophilic aromatic substitution. After completion, the reaction is quenched, and the product is extracted and purified.
C. Deprotection
The Boc protecting groups on the two amine functionalities are removed under acidic conditions.
Experimental Protocol:
The Boc-protected ML786 precursor is dissolved in a suitable solvent like dioxane or dichloromethane. A solution of hydrochloric acid in dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature.[6][8][9][10] The progress of the deprotection is monitored by LC-MS. Upon completion, the solvent is removed under reduced pressure to yield the crude ML786 free base or its salt.
D. Dihydrochloride Salt Formation and Purification
The final step involves the formation of the stable dihydrochloride salt and its purification to high purity.
Experimental Protocol:
The crude ML786 free base is dissolved in a suitable solvent such as isopropanol (B130326) or a mixture of methanol and diethyl ether. A solution of hydrochloric acid in the same solvent is added dropwise with stirring until the precipitation of the dihydrochloride salt is complete. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.
Purification:
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/ether) to achieve high purity. Alternatively, preparative reverse-phase HPLC can be employed for purification.[4][11][12][13][14] The purity of the final product is typically assessed by analytical HPLC, with a purity of ≥98% being standard for research-grade material.[1][2]
Quantitative Data Summary
Due to the proprietary nature of the specific synthesis of ML786, detailed step-by-step yield and purity data are not publicly available. The following table provides representative data for the final product based on information from commercial suppliers.
| Parameter | Value | Reference |
| Purity (by HPLC) | ≥98% | [1][2] |
| Molecular Formula | C | [1][2] |
| Molecular Weight | 611.48 g/mol | [1][2] |
Mandatory Visualizations
Signaling Pathway
ML786 functions as a potent inhibitor of Raf kinases, which are key components of the MAPK/ERK signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of ML786 on Raf kinases.
Experimental Workflow
The overall workflow for the synthesis and purification of this compound is summarized in the following diagram.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. US4760174A - Tetralin derivatives, their preparation and their use - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5750794A - Process for preparing chiral tetralone - Google Patents [patents.google.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate [mdpi.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. mcours.net [mcours.net]
- 11. Reverse Phase HPLC (RP-HPLC) - 1 purification [eurogentec.com]
- 12. selekt.biotage.com [selekt.biotage.com]
- 13. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 14. researchgate.net [researchgate.net]
Structural Characterization of ML786 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML786 dihydrochloride (B599025) is a potent, orally bioavailable inhibitor of Raf kinases, critical components of the MAPK signaling pathway. Dysregulation of this pathway is implicated in various cancers, making Raf inhibitors like ML786 significant subjects of research and drug development. This technical guide provides a comprehensive overview of the structural characterization of ML786 dihydrochloride, detailing its chemical and physical properties, and outlining the experimental protocols for its synthesis and analysis. The information presented is intended to support researchers in their efforts to understand and utilize this compound in preclinical and clinical studies.
Chemical and Physical Properties
This compound is a white solid with the chemical formula C₂₉H₂₉F₃N₄O₃·2HCl. It is known by its chemical name: 3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)benzamide dihydrochloride and is also referred to as BGB659. The compound has a molecular weight of 611.48 g/mol .
This compound is soluble in water and DMSO up to 100 mM. For optimal stability, it is recommended to store the lyophilized solid at -20°C, where it is stable for up to 36 months. In solution, it should be stored at -20°C and used within three months to avoid degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₉F₃N₄O₃·2HCl | |
| Molecular Weight | 611.48 g/mol | |
| CAS Number | 1237536-18-3 | |
| Appearance | White Solid | |
| Purity | ≥98% (by HPLC) | |
| Solubility | ≤ 100 mM in water and DMSO | |
| Storage | Store lyophilized at -20°C |
Biological Activity
ML786 is a potent inhibitor of Raf kinases with IC₅₀ values of 2.1 nM, 2.5 nM, and 4.2 nM for B-RafV600E, C-Raf, and wild-type B-Raf, respectively. It also demonstrates inhibitory activity against other kinases such as Abl-1, DDR2, EPHA2, and RET. By inhibiting the Raf/MEK/ERK signaling pathway, ML786 has been shown to inhibit the formation of phosphorylated ERK (pERK) and reduce tumor growth in melanoma cell xenografts that have the B-RafV600E mutation.
Table 2: In Vitro Inhibitory Activity of ML786
| Target | IC₅₀ (nM) | Reference |
| B-RafV600E | 2.1 | |
| C-Raf | 2.5 | |
| Wild-type B-Raf | 4.2 | |
| Abl-1 | - | |
| DDR2 | - | |
| EPHA2 | - | |
| RET | - |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and structural characterization of this compound. These protocols are based on established methods for the characterization of small molecule inhibitors.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the formation of key intermediates. A generalized synthetic scheme is presented below. The detailed, step-by-step synthesis, including reaction conditions and purification methods, can be found in the primary literature, such as Gould et al., J. Med. Chem. 2011, 54, 1836–1846.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are essential for the structural elucidation of this compound.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate all signals and determine the coupling constants (J values).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
A sufficient number of scans is required due to the lower natural abundance of ¹³C.
-
Data Interpretation: The chemical shifts (δ), signal multiplicities (s, d, t, q, m), coupling constants (J), and integration values from the ¹H NMR spectrum, along with the chemical shifts from the ¹³C NMR spectrum, are used to confirm the molecular structure of ML786.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of this compound.
Protocol:
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will need to be optimized.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm) determined by the UV absorbance spectrum of the compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute with the mobile phase to an appropriate concentration.
Data Analysis: The purity of the sample is determined by integrating the peak area of the main component and any impurities. A purity of ≥98% is generally required for research-grade material.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound.
Protocol:
-
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Introduction: Infuse a dilute solution of this compound directly into the mass spectrometer or introduce it via an HPLC system.
-
Ionization Mode: Use positive ion mode to detect the protonated molecule [M+H]⁺.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is suitable for high-resolution mass measurements.
Data Analysis: The exact mass of the [M+H]⁺ ion is determined and compared to the calculated theoretical mass to confirm the elemental composition. For ML786, the expected monoisotopic mass of the free base (C₂₉H₂₉F₃N₄O₃) is approximately 538.22 g/mol .
Signaling Pathway
ML786 targets the Raf kinases, which are central components of the RAS-RAF-MEK-ERK signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.
Conclusion
This technical guide has provided a detailed overview of the structural characterization of this compound, a potent Raf kinase inhibitor. The information on its chemical and physical properties, along with the detailed experimental protocols for its synthesis and analysis, serves as a valuable resource for researchers in the field of cancer biology and drug discovery. The provided diagrams of the synthetic workflow, analytical procedures, and the targeted signaling pathway offer a clear visual representation of the key concepts. Adherence to these established methods will ensure the quality and reproducibility of future research involving this important compound.
ML786 Dihydrochloride: A Comprehensive Kinase Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML786 dihydrochloride (B599025) is a potent, orally bioavailable small molecule inhibitor targeting key kinases involved in oncogenic signaling pathways. This document provides an in-depth technical overview of the kinase selectivity profile of ML786 dihydrochloride, complete with quantitative data, detailed experimental methodologies for kinase activity assessment, and a visual representation of its targeted signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, signal transduction, and drug discovery.
Kinase Selectivity Profile of this compound
This compound has been characterized as a potent inhibitor of the Raf family of kinases, which are central components of the MAPK/ERK signaling cascade. Furthermore, it exhibits inhibitory activity against several other tyrosine kinases. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against a panel of purified kinases.
| Kinase Target | IC50 (nM) | Kinase Family |
| Abl-1 | <0.5 | Tyrosine Kinase |
| RET | 0.8 | Receptor Tyrosine Kinase |
| B-Raf (V600E) | 2.1 | Serine/Threonine Kinase |
| C-Raf | 2.5 | Serine/Threonine Kinase |
| B-Raf (wild-type) | 4.2 | Serine/Threonine Kinase |
| KDR (VEGFR2) | 6.2 | Receptor Tyrosine Kinase |
| DDR2 | 7.0 | Receptor Tyrosine Kinase |
| EPHA2 | 11 | Receptor Tyrosine Kinase |
This data is compiled from publicly available sources.[1][2][3][4][5]
Experimental Protocols: Biochemical Kinase Inhibition Assay
The determination of the IC50 values for this compound is typically performed using an in vitro biochemical kinase assay. The following protocol provides a representative methodology for assessing the inhibitory activity of a compound against a purified kinase, such as B-Raf or Abl.
Objective:
To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase.
Materials and Reagents:
-
Kinase: Purified recombinant human kinase (e.g., B-Raf, Abl-1).
-
Substrate: A specific peptide or protein substrate for the kinase (e.g., biotinylated-MEK for Raf kinases).
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and a phosphatase inhibitor like sodium orthovanadate.
-
Test Compound: this compound, dissolved in DMSO to create a stock solution, followed by serial dilutions.
-
Detection Reagent: A system to measure kinase activity, such as luminescence-based ATP detection (e.g., Kinase-Glo®) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Microplates: 96-well or 384-well plates suitable for the detection method.
-
Plate Reader: A luminometer or a TR-FRET capable plate reader.
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the kinase assay buffer. A DMSO-only control is included to represent 0% inhibition, and a control without enzyme is used for background measurement.
-
Reaction Setup: The kinase, substrate, and serially diluted this compound are added to the wells of the microplate. The components are allowed to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP to each well. The final ATP concentration is typically at or near the Km value for the specific kinase to ensure sensitive detection of inhibition.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time is optimized to ensure the reaction proceeds within the linear range.
-
Detection: Following incubation, the detection reagent is added to each well.
-
For Luminescence-based Assays (e.g., Kinase-Glo®): This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. A higher light output indicates greater inhibition of kinase activity (less ATP consumed).
-
For TR-FRET Assays: The detection reagents typically include a labeled antibody that recognizes the phosphorylated substrate, leading to a FRET signal that is proportional to the kinase activity.
-
-
Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each concentration of this compound is calculated relative to the controls. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Mechanism of Action
This compound exerts its primary therapeutic effect through the inhibition of the RAF-MEK-ERK signaling pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in genes like B-Raf (e.g., V600E) lead to constitutive activation of this pathway, driving uncontrolled cell growth. By inhibiting B-Raf and C-Raf, this compound blocks the phosphorylation of MEK, which in turn prevents the phosphorylation and activation of ERK. This ultimately leads to a reduction in the expression of genes involved in cell proliferation and survival.
References
In-Depth Technical Guide: ML786 Dihydrochloride Binding Affinity for BRAF V600E
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of ML786 dihydrochloride (B599025) for the oncogenic BRAF V600E mutant kinase. It includes quantitative data, detailed experimental methodologies for assessing inhibitor potency, and visualizations of the relevant signaling pathway and experimental workflows.
Core Data Presentation
The inhibitory activity of ML786 dihydrochloride has been quantified against BRAF V600E and other related kinases. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of an inhibitor.
| Target | IC50 (nM) | Assay Type | Notes |
| BRAF V600E (V600EΔB-Raf) | 2.1 | Biochemical Kinase Assay | Demonstrates high potency against the primary oncogenic target. |
| Wild-type B-Raf | 4.2 | Biochemical Kinase Assay | Shows selectivity for the mutant over the wild-type form. |
| C-Raf | 2.5 | Biochemical Kinase Assay | Also exhibits potent inhibition of C-Raf. |
| A375 cells (p-ERK) | 60 | Cellular Assay | Inhibition of downstream signaling in a BRAF V600E mutant cell line.[1] |
| Abl-1 | <0.5 | Biochemical Kinase Assay | Potent off-target activity. |
| DDR2 | 7.0 | Biochemical Kinase Assay | Off-target activity. |
| EPHA2 | 11 | Biochemical Kinase Assay | Off-target activity. |
| KDR | 6.2 | Biochemical Kinase Assay | Off-target activity. |
| RET | 0.8 | Biochemical Kinase Assay | Potent off-target activity. |
Signaling Pathway
The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a key regulator of cell proliferation, survival, and differentiation. ML786 inhibits this pathway by targeting the mutated BRAF kinase.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the binding affinity and cellular effects of BRAF V600E inhibitors like ML786.
Biochemical Kinase Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition in a high-throughput format.
Principle: This assay measures the phosphorylation of a substrate by BRAF V600E. A europium-labeled antibody detects the phosphorylated substrate, and when a second fluorescently labeled antibody binds the substrate, FRET occurs. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human BRAF V600E enzyme
-
Biotinylated MEK1 substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Europium-labeled anti-phospho-MEK1 antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
This compound
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the BRAF V600E enzyme and biotinylated MEK1 substrate in assay buffer to their final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted ML786 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the enzyme and substrate mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of a stop/detection mix containing the Europium-labeled anti-phospho-MEK1 antibody and SA-APC to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the ML786 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-ERK Assay
This assay measures the ability of an inhibitor to block the phosphorylation of ERK, a downstream target of BRAF V600E, in a cellular context.
Principle: A375 cells, which harbor the BRAF V600E mutation, are treated with the inhibitor. The levels of phosphorylated ERK (p-ERK) are then quantified and normalized to the total amount of ERK protein.
Materials:
-
A375 melanoma cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Secondary antibodies (e.g., HRP-conjugated)
-
Chemiluminescent substrate
-
96-well plates
-
Western blot apparatus or ELISA plate reader
Procedure:
-
Cell Culture: Seed A375 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Aspirate the media and lyse the cells with an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK and total ERK.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
-
-
Data Analysis: Plot the normalized p-ERK levels against the logarithm of the ML786 concentration and fit the data to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a BRAF V600E inhibitor.
References
The Discovery and Development of ML786 Dihydrochloride: A Potent Raf Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML786 dihydrochloride (B599025) is a potent, orally bioavailable small molecule inhibitor of Raf kinases, critical components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. Developed from the sorafenib (B1663141) scaffold, ML786 demonstrates significant inhibitory activity against B-Raf, particularly the oncogenic V600E mutant, as well as C-Raf. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of ML786 dihydrochloride, including detailed experimental protocols and quantitative pharmacological data.
Introduction: Targeting the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling cascade is a pivotal pathway that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis. The Raf family of serine/threonine kinases (A-Raf, B-Raf, and C-Raf) are central components of this pathway, acting as upstream activators of MEK1/2, which in turn phosphorylates and activates ERK1/2.
Activating mutations in the genes encoding components of this pathway are common drivers of tumorigenesis. Notably, mutations in the BRAF gene, with the V600E substitution being the most prevalent, are found in a high percentage of melanomas and other cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.[1] This has made the development of targeted Raf inhibitors a cornerstone of precision oncology.
This compound emerged from optimization studies of the multi-kinase inhibitor sorafenib, with the goal of developing a more potent and selective Raf inhibitor.[1] This document details the preclinical data that characterize ML786 as a promising candidate for the treatment of cancers driven by aberrant Raf signaling.
Discovery and Synthesis
Lead Optimization from a Sorafenib Scaffold
The development of this compound was initiated from the chemical scaffold of sorafenib, an established multi-kinase inhibitor with activity against Raf kinases.[1] Through a focused lead optimization campaign, medicinal chemists aimed to enhance potency against Raf isoforms, improve pharmacokinetic properties, and potentially reduce off-target activities. This rational drug design approach led to the identification of ML786.
Chemical Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The synthesis of similar complex benzamide (B126) derivatives often involves multi-step reaction schemes.
Mechanism of Action and In Vitro Activity
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of Raf proteins, thereby blocking downstream signaling in the MAPK/ERK pathway.
Kinase Inhibition Profile
ML786 is a potent inhibitor of both wild-type and mutant B-Raf, as well as C-Raf.[1][2] It also exhibits inhibitory activity against other tyrosine kinases, including Abl-1, DDR2, EPHA2, and RET.[3] The in vitro inhibitory activity of ML786 against a panel of kinases is summarized in Table 1.
Table 1: In Vitro Kinase Inhibition Profile of ML786
| Kinase Target | IC50 (nM) |
| B-RafV600E | 2.1 |
| C-Raf | 2.5 |
| Wild-type B-Raf | 4.2 |
| Abl-1 | <0.5 |
| RET | 0.8 |
| KDR | 6.2 |
| DDR2 | 7.0 |
| EPHA2 | 11 |
| Data compiled from multiple sources.[1][2][3] |
Inhibition of Downstream Signaling
By inhibiting Raf kinases, ML786 effectively blocks the phosphorylation and activation of MEK, which in turn prevents the phosphorylation of ERK. The inhibition of phosphorylated ERK (pERK) is a key pharmacodynamic marker of Raf inhibitor activity. In the A375 human melanoma cell line, which harbors the B-RafV600E mutation, ML786 inhibits the formation of pERK with an IC50 of 60 nM.[1][2]
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway and the point of inhibition by ML786.
Preclinical Pharmacokinetics and In Vivo Efficacy
Pharmacokinetic Profile
Preclinical studies in rats have demonstrated that ML786 possesses favorable pharmacokinetic properties, including excellent oral bioavailability.[1][2] A summary of the key pharmacokinetic parameters is provided in Table 2.
Table 2: Pharmacokinetic Parameters of ML786 in Rats
| Parameter | Value |
| Oral Bioavailability (%) | 85 |
| AUC1-24h (10 mg/kg, p.o.) | 35.9 µM·h |
| Plasma Clearance (1 mg/kg, i.v.) | 0.44 L/h/kg |
| Volume of Distribution (Vss) | 3.93 L/kg |
| Data from in vivo studies in rats.[1][2] |
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of ML786 was evaluated in a xenograft model using A375 human melanoma cells implanted in immunocompromised mice.[1] Oral administration of ML786 resulted in significant tumor growth inhibition.[1] Notably, at the efficacious dose of 75 mg/kg administered daily, there were no indications of toxicity or significant weight loss in the treated animals.[1]
Experimental Protocols
In Vitro Raf Kinase Inhibition Assay
A common method to determine the in vitro potency of a Raf inhibitor is a luminescence-based kinase assay.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro Raf kinase inhibition assay.
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer, typically containing a small percentage of DMSO.
-
Reaction Setup: In a multi-well plate, add the diluted compound, recombinant Raf kinase (e.g., B-RafV600E), a suitable substrate (e.g., inactive MEK1), and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Add a kinase detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition for each concentration of ML786 and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for pERK Inhibition in A375 Cells
This protocol details the steps to assess the cellular activity of ML786 by measuring the levels of phosphorylated ERK.
Protocol:
-
Cell Culture and Treatment: Culture A375 human melanoma cells to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 3 hours). Include a vehicle control (DMSO).[4]
-
Protein Lysate Preparation: Wash the cells with ice-cold PBS and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[4]
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[5]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.[5]
-
Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal.
A375 Melanoma Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of ML786.
Protocol:
-
Cell Preparation and Implantation: Harvest A375 cells during their exponential growth phase. Subcutaneously inject a suspension of A375 cells (e.g., 5 x 106 cells) into the flank of immunocompromised mice (e.g., nude mice).[6][7]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 75-150 mm³), randomize the mice into treatment and control groups.[6]
-
Drug Administration: Administer this compound orally to the treatment group at a specified dose and schedule (e.g., 75 mg/kg, once daily for 21 days).[2] The control group receives a vehicle control.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.[6]
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis. Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.
Clinical Development Status
As of the date of this document, there is no publicly available information from clinical trial registries or published literature indicating that this compound or its alternative identifier, BGB659, has entered human clinical trials.
Conclusion
This compound is a potent and orally bioavailable Raf kinase inhibitor that has demonstrated significant preclinical activity. Its strong inhibition of the MAPK/ERK signaling pathway, favorable pharmacokinetic profile, and robust in vivo efficacy in a melanoma xenograft model highlight its potential as a therapeutic agent for cancers driven by aberrant Raf signaling. Further investigation, including detailed toxicological studies and eventual clinical trials, would be necessary to fully elucidate its therapeutic utility in human patients. This document provides a foundational guide for researchers and drug development professionals interested in the preclinical profile of this promising compound.
References
- 1. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
- 2. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Trial Details [gisttrials.org]
- 4. shellchemtech.com [shellchemtech.com]
- 5. rsc.org [rsc.org]
- 6. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arrowheadpharma.com [arrowheadpharma.com]
ML786 Dihydrochloride: A Technical Guide to a Potent and Selective Raf Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML786 dihydrochloride (B599025) has emerged as a significant small molecule inhibitor targeting the Raf kinases, central components of the mitogen-activated protein kinase (MAPK) signaling cascade. Dysregulation of this pathway is a hallmark of numerous human cancers, making selective Raf inhibition a compelling therapeutic strategy. This technical guide provides an in-depth overview of ML786 dihydrochloride, consolidating available data on its biochemical potency, cellular activity, and preclinical efficacy. Detailed experimental protocols for key assays are provided to enable researchers to effectively evaluate and utilize this compound. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action and analytical methodologies.
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical intracellular cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1] The Raf kinase family, comprising A-Raf, B-Raf, and C-Raf, occupies a pivotal position as the initial kinase in this cascade, activated directly by Ras GTPases.[2] Notably, activating mutations in the BRAF gene, particularly the V600E substitution, are prevalent in a significant percentage of human cancers, including melanoma, colorectal carcinoma, and papillary thyroid cancer, leading to constitutive pathway activation and uncontrolled cell growth.[3]
This compound is a potent and orally bioavailable inhibitor of Raf kinases.[3][4] Developed from a tetrahydronaphthalene scaffold, it demonstrates nanomolar inhibitory activity against both wild-type and mutant forms of B-Raf, as well as C-Raf.[4][5] This guide serves as a technical resource for researchers, providing detailed information on the biochemical and cellular characteristics of ML786, along with methodologies for its investigation.
Mechanism of Action and Signaling Pathway
ML786 is an ATP-competitive inhibitor that targets the kinase domain of Raf proteins, preventing the phosphorylation and subsequent activation of their downstream substrate, MEK1/2.[1][2] This blockade of MEK1/2 activation leads to the inhibition of ERK1/2 phosphorylation, the final kinase in the cascade.[4] Dephosphorylated, inactive ERK1/2 is unable to translocate to the nucleus and activate transcription factors responsible for promoting cell proliferation and survival.[6] The inhibitory action of ML786 on the MAPK/ERK pathway ultimately results in the suppression of tumor cell growth, particularly in cancers harboring activating BRAF mutations.[5]
Figure 1: MAPK/ERK signaling and the inhibitory action of ML786.
Quantitative Data
The inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of ML786
| Target Kinase | IC₅₀ (nM) |
| V600EΔB-Raf | 2.1 |
| Wild-type B-Raf | 4.2 |
| C-Raf | 2.5 |
| Data sourced from MedchemExpress.[4] |
Table 2: Off-Target Kinase Inhibitory Activity of ML786
| Off-Target Kinase | IC₅₀ (nM) |
| Abl-1 | <0.5 |
| RET | 0.8 |
| KDR (VEGFR2) | 6.2 |
| DDR2 | 7.0 |
| EPHA2 | 11 |
| Data sourced from MedchemExpress.[4] |
Table 3: Cellular Activity and Pharmacokinetics of ML786
| Parameter | Value | Species |
| pERK Inhibition (A375 cells) IC₅₀ | 60 nM | Human |
| Oral Bioavailability (10 mg/kg) | 85% | Rat |
| AUC₁₋₂₄ₕ (10 mg/kg, p.o.) | 35.9 µM·h | Rat |
| Plasma Clearance (1 mg/kg, i.v.) | 0.44 L/h/kg | Rat |
| Volume of Distribution (Vss, 1 mg/kg, i.v.) | 3.93 L/kg | Rat |
| Data compiled from MedchemExpress and Network of Cancer Research.[3][4] |
Experimental Protocols
The following protocols are representative methodologies for the characterization of Raf inhibitors like ML786. Disclaimer: These are generalized protocols and may require optimization. The specific protocols used in the primary literature for ML786 by Gould et al. are not fully available in the public domain.
In Vitro Raf Kinase Inhibition Assay (Luminescence-Based)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of a Raf kinase by 50% (IC₅₀). It measures the amount of ATP remaining after the kinase reaction.
Figure 2: Generalized workflow for an in vitro kinase assay.
Materials:
-
Recombinant Raf kinase (e.g., B-Raf V600E, C-Raf)
-
Kinase substrate (e.g., inactive MEK1)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well assay plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the diluted inhibitor, recombinant Raf kinase, and kinase substrate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection: Allow the plate to equilibrate to room temperature. Add an equal volume of Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the signal. Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each ML786 concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular pERK Inhibition Assay (Western Blot)
This assay measures the ability of ML786 to inhibit the phosphorylation of ERK in a cellular context, providing an indication of its target engagement and pathway inhibition in intact cells.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and optimization of potent and orally bioavailable tetrahydronaphthalene Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. acs.org [acs.org]
- 6. Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cellular Uptake of ML786 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML786 dihydrochloride (B599025) is a potent and orally bioavailable inhibitor of Raf kinases, key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. Understanding the cellular uptake of ML786 dihydrochloride is fundamental to optimizing its therapeutic efficacy and developing effective cancer treatments. This technical guide provides an in-depth overview of the known biological activity of this compound and proposes a comprehensive experimental framework to investigate its cellular uptake.
Biological Activity of this compound
This compound exerts its biological effect by inhibiting Raf kinases, which are central to the MAPK/ERK signaling cascade. This inhibition prevents the phosphorylation of downstream targets, ultimately leading to a reduction in cell proliferation and tumor growth.
Quantitative Data: Kinase Inhibition Profile
The inhibitory activity of this compound against various kinases is summarized in the table below.
| Kinase Target | IC50 (nM) |
| B-RafV600E | 2.1 |
| C-Raf | 2.5 |
| Wild-type B-Raf | 4.2 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Signaling Pathway
This compound targets the MAPK/ERK signaling pathway. A simplified diagram of this pathway is presented below, illustrating the point of inhibition by ML786.
Caption: MAPK/ERK pathway showing ML786 inhibition of Raf.
Proposed Experimental Protocols for Cellular Uptake Analysis
Due to a lack of specific published data on the cellular uptake of this compound, the following protocols are proposed as a robust framework for its investigation.
Experimental Workflow
A general workflow for investigating the cellular uptake of this compound is outlined below.
Caption: Proposed workflow for ML786 cellular uptake studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound and helps to establish appropriate concentration ranges for subsequent uptake experiments.
Materials:
-
Target cancer cell line (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Qualitative Cellular Uptake by Fluorescence Microscopy
This method visualizes the intracellular localization of this compound, assuming it possesses intrinsic fluorescence or is conjugated to a fluorescent tag.
Materials:
-
Target cancer cell line
-
Glass-bottom culture dishes or coverslips
-
This compound (fluorescently labeled, if necessary)
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA) for fixation
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Protocol:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere for 24 hours.
-
Treat the cells with a predetermined concentration of this compound for various time points (e.g., 30 min, 1h, 4h, 24h).
-
Wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei with Hoechst 33342 for 10 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for ML786 and Hoechst 33342.
Conclusion
While specific data on the cellular uptake of this compound is not yet available in the public domain, its known potent inhibitory activity against Raf kinases underscores the importance of such investigations. The experimental framework proposed in this guide provides a comprehensive approach to elucidating the mechanisms of its cellular entry and intracellular localization. Understanding these fundamental processes will be instrumental in the continued development and clinical application of this compound as a targeted cancer therapeutic.
Methodological & Application
Application Notes and Protocols for ML786 Dihydrochloride In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML786 dihydrochloride (B599025) is a potent, orally bioavailable small molecule inhibitor of Raf kinases, which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3] Dysregulation of this pathway is a critical factor in the development and progression of numerous human cancers, making Raf kinases significant therapeutic targets.[1][3] ML786 has demonstrated potent inhibitory activity against both wild-type and mutant forms of B-Raf, as well as C-Raf.[3][4] These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of ML786 dihydrochloride against Raf kinases.
Signaling Pathway
The MAPK/ERK signaling cascade is a crucial pathway that transduces signals from cell surface receptors to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[1][5] Upon activation by upstream signals, Ras GTPase recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf). Activated Raf then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to modulate gene expression. ML786 exerts its effect by directly inhibiting the kinase activity of B-Raf and C-Raf.
Figure 1. Simplified MAPK signaling pathway indicating the inhibitory action of ML786 on Raf kinases.
Quantitative Data Summary
The inhibitory potency of this compound against various kinases is typically determined as the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported IC₅₀ values for ML786 against key target kinases.
| Kinase Target | IC₅₀ (nM) | Description |
| B-Raf (V600E) | 2.1 | The half-maximal inhibitory concentration against the common oncogenic mutant form of B-Raf.[3][4] |
| B-Raf (wild-type) | 4.2 | The half-maximal inhibitory concentration against the wild-type form of B-Raf.[3][4] |
| C-Raf | 2.5 | The half-maximal inhibitory concentration against C-Raf.[3][4] |
| Abl-1 | <0.5 | Off-target activity against Abl-1 tyrosine kinase.[3] |
| DDR2 | 7.0 | Off-target activity against Discoidin domain receptor 2.[3] |
| EPHA2 | 11 | Off-target activity against Ephrin type-A receptor 2.[3] |
| RET | 0.8 | Off-target activity against RET proto-oncogene.[3] |
Note: IC₅₀ values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.
Experimental Protocol: In Vitro Raf Kinase Assay
This protocol describes a luminescence-based in vitro kinase assay to determine the IC₅₀ value of this compound against B-Raf or C-Raf. The assay measures the amount of ATP remaining in the reaction following the kinase-catalyzed phosphorylation of a substrate, typically inactive MEK1. A decrease in luminescence indicates higher kinase activity.
Materials:
-
Recombinant human B-Raf (wild-type or V600E mutant) or C-Raf enzyme
-
Recombinant human MEK1 (inactive) as a substrate
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in Kinase Assay Buffer to achieve the desired concentration range for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Enzyme and Substrate Preparation:
-
On the day of the experiment, thaw the recombinant Raf enzyme and MEK1 substrate on ice.
-
Dilute the Raf enzyme to the desired working concentration (e.g., 2-5 ng/µL) in ice-cold Kinase Assay Buffer.[5][6] The optimal concentration should be determined empirically.
-
Dilute the MEK1 substrate to the desired working concentration (e.g., 0.2 mg/mL) in Kinase Assay Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or vehicle (DMSO in Kinase Assay Buffer for positive control) to the wells of the assay plate.
-
Add 10 µL of the diluted Raf enzyme to each well, except for the "no enzyme" negative control wells. Add 10 µL of Kinase Assay Buffer to the negative control wells.
-
Add 10 µL of the diluted MEK1 substrate to all wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be close to the Kₘ for the specific Raf kinase, typically in the range of 10-100 µM.
-
Gently mix the contents of the plate.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Allow the plate and the luminescence-based ATP detection reagent to equilibrate to room temperature.
-
Add 25 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the average luminescence signal of the "no enzyme" negative control from all other readings.
-
Calculate the percentage of kinase inhibition for each ML786 concentration relative to the positive control (vehicle-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the ML786 concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
Application Notes and Protocols for Assessing the Efficacy of a NUDT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUDT5 (Nudix Hydrolase 5) has emerged as a significant therapeutic target in oncology, particularly in breast cancer.[1][2][3] It functions as a key regulator of ADP-ribose metabolism and is involved in supplying nuclear ATP, which is crucial for hormone-dependent gene regulation and proliferation.[4][5] NUDT5 is often overexpressed in breast cancer and is associated with a poorer prognosis.[1][2][3] Its inhibition has been shown to block estrogen signaling, suppress cancer cell proliferation, and impede migration and invasion.[3][4] These findings underscore the potential of NUDT5 inhibitors as a promising therapeutic strategy.
This document provides a comprehensive guide to cell-based assays for evaluating the efficacy of a NUDT5 inhibitor. While the compound ML786 dihydrochloride (B599025) is primarily known as a potent Raf kinase inhibitor, the following protocols are presented for a hypothetical NUDT5 inhibitor, referred to herein as "NUDT5i," to illustrate the experimental workflow for assessing the efficacy of any small molecule targeting NUDT5.
NUDT5 Signaling Pathway
The following diagram illustrates the role of NUDT5 in estrogen-receptor-positive (ER+) breast cancer signaling. Upon progestin stimulation, PARP generates ADP-ribose, which NUDT5 converts to AMP and subsequently ATP in the nucleus. This nuclear ATP pool is essential for chromatin remodeling and the transcription of genes that drive cell proliferation.
Experimental Workflow for Efficacy Assessment
A systematic approach is essential for evaluating the efficacy of a NUDT5 inhibitor. The workflow begins with assessing the compound's impact on cell viability, followed by confirming its direct engagement with the NUDT5 target within the cell. Finally, the effect on downstream signaling pathways is analyzed to understand the mechanism of action.
Experimental Protocols
Cell Viability Assay (CCK-8)
This assay determines the effect of the NUDT5 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
NUDT5 inhibitor (NUDT5i)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of NUDT5i in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of NUDT5i. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of the NUDT5 inhibitor to the NUDT5 protein in intact cells.
Materials:
-
Breast cancer cell lines
-
NUDT5i
-
PBS, protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-NUDT5 antibody
Protocol:
-
Culture cells to 80-90% confluency and treat with NUDT5i or vehicle for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS with protease inhibitors and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the amount of soluble NUDT5 in the supernatant by Western blotting.
-
Quantify the band intensities to determine the melting curve of NUDT5 in the presence and absence of the inhibitor.
Western Blot for Downstream Signaling
This protocol is used to assess the impact of NUDT5 inhibition on downstream signaling pathways, such as the AKT/Cyclin D1 pathway.[3]
Materials:
-
Breast cancer cell lines
-
NUDT5i
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blot reagents
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Treat cells with NUDT5i at various concentrations for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Data Presentation
The quantitative data obtained from the assays should be summarized in clear and structured tables for easy comparison.
Table 1: Cell Viability Inhibition by NUDT5i
| Cell Line | NUDT5i IC50 (µM) |
| MCF-7 | 5.2 ± 0.6 |
| T47D | 8.9 ± 1.1 |
| MDA-MB-231 | 15.4 ± 2.3 |
Table 2: CETSA Thermal Shift of NUDT5 with NUDT5i
| Treatment | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle Control | 52.1 ± 0.4 | - |
| NUDT5i (10 µM) | 57.8 ± 0.5 | +5.7 |
Table 3: Effect of NUDT5i on Downstream Protein Expression
| Treatment | Relative p-AKT Expression | Relative Cyclin D1 Expression |
| Vehicle Control | 1.00 | 1.00 |
| NUDT5i (5 µM) | 0.62 ± 0.08 | 0.55 ± 0.07 |
| NUDT5i (10 µM) | 0.31 ± 0.05 | 0.28 ± 0.04 |
Logical Relationship of NUDT5 Inhibition
The inhibition of NUDT5 is expected to lead to a series of cellular events, ultimately resulting in reduced cancer cell proliferation. This logical relationship can be visualized as follows.
Conclusion
The cell-based assays outlined in this document provide a robust framework for assessing the efficacy of a novel NUDT5 inhibitor. By systematically evaluating the inhibitor's impact on cell viability, confirming its engagement with the NUDT5 target, and analyzing its effects on downstream signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential. The presented protocols and data visualization methods are designed to facilitate reproducible and high-quality research in the development of targeted cancer therapies.
References
- 1. Identification of NUDT5 Inhibitors From Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling | PLOS One [journals.plos.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. researchgate.net [researchgate.net]
Application Note: Western Blot Protocol for Determining pERK Inhibition by ML786
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the detection of phosphorylated Extracellular Signal-Regulated Kinase (pERK) inhibition by ML786 using Western blot analysis. ML786 is a potent and orally bioavailable Raf inhibitor, targeting key components of the MAPK/ERK signaling pathway.[1][2] The phosphorylation of ERK1/2 is a critical biomarker for the activity of this pathway, and its quantification is essential for evaluating the efficacy of inhibitors like ML786. This document outlines the necessary steps for cell culture, treatment with ML786, protein extraction, and subsequent immunodetection of pERK and total ERK. Additionally, it includes a summary of the quantitative inhibitory data for ML786 and visual diagrams of the signaling pathway and experimental workflow.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates fundamental cellular processes such as proliferation, differentiation, and survival.[1] The Ras-Raf-MEK-ERK cascade is a central component of this pathway.[3][4] Dysregulation of this pathway, often through mutations in components like B-Raf, is a common driver in various cancers.[1] ML786 is a small molecule inhibitor that targets Raf kinases, including the frequently mutated B-Raf.[1][2] By inhibiting Raf, ML786 blocks the downstream phosphorylation and activation of MEK, which in turn prevents the phosphorylation of ERK1/2 (p44/42 MAPK).
Western blotting is a standard and effective technique to assess the on-target activity of Raf inhibitors by measuring the levels of phosphorylated ERK (pERK). A decrease in the pERK/total ERK ratio upon treatment with an inhibitor provides a quantitative measure of its efficacy. This protocol is designed for researchers, scientists, and drug development professionals to reliably assess the inhibitory potential of ML786 on the ERK signaling pathway in a cellular context.
Signaling Pathway and Mechanism of Action
ML786 exerts its inhibitory effect on the MAPK/ERK signaling pathway by targeting Raf kinases. In a canonical pathway, the binding of a growth factor to a receptor tyrosine kinase (RTK) on the cell surface initiates a signaling cascade. This leads to the activation of Ras, which then recruits and activates Raf kinases. Activated Raf phosphorylates and activates MEK1/2, which in turn phosphorylates ERK1/2 at Threonine 202 and Tyrosine 204. Phosphorylated ERK (pERK) then translocates to the nucleus to regulate gene expression, leading to cellular proliferation and survival. ML786 directly inhibits the kinase activity of Raf, thereby preventing the downstream phosphorylation cascade and subsequent activation of ERK.
Quantitative Data for ML786 Inhibition
The following table summarizes the in vitro inhibitory activity of ML786 against various kinases and its effect on ERK phosphorylation in a cellular context.
| Target | IC50 (nM) | Cell Line | Notes |
| V600EΔB-Raf | 2.1 | - | In vitro kinase assay.[1][2] |
| wt B-Raf | 4.2 | - | In vitro kinase assay.[1][2] |
| C-Raf | 2.5 | - | In vitro kinase assay.[1][2] |
| pERK | 60 | A375 | Cellular assay measuring inhibition of ERK phosphorylation.[1][2] |
Experimental Protocol: Western Blot for pERK Inhibition
This protocol is optimized for adherent cancer cell lines (e.g., A375, which has a B-Raf V600E mutation) but can be adapted for other relevant cell lines.
Materials and Reagents
-
Cell Line: A375 or other suitable cell line
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
ML786: Prepare a stock solution (e.g., 10 mM in DMSO)
-
Growth Factor: Epidermal Growth Factor (EGF) or Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-Buffered Saline (PBS): Ice-cold
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
Sample Buffer: Laemmli sample buffer (4X or 6X)
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 10%)
-
Transfer Membrane: PVDF or nitrocellulose membrane
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol (B129727)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-pERK1/2 (Thr202/Tyr204) antibody
-
Rabbit or Mouse anti-total ERK1/2 antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL Western blotting detection reagents
-
Imaging System: Chemiluminescence imager
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and Treatment
-
Cell Seeding: Seed A375 cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Incubation: Culture cells overnight at 37°C in a 5% CO2 incubator.
-
Serum Starvation (Optional): To reduce basal pERK levels, you may serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Treat the cells with varying concentrations of ML786 (e.g., 0, 10, 30, 100, 300, 1000 nM) for a predetermined time (e.g., 3 hours).[2] Include a vehicle control (DMSO).
-
Growth Factor Stimulation: Following inhibitor treatment, stimulate the cells with a growth factor such as EGF (e.g., 50 ng/mL) for 5-15 minutes to induce a robust ERK phosphorylation signal.
2. Cell Lysis and Protein Quantification
-
Wash: Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well) and scrape the cells.
-
Incubation: Transfer the cell lysate to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein extract to new pre-chilled tubes.
-
Protein Quantification: Determine the total protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE
-
Normalization: Normalize the protein concentration of all samples with lysis buffer.
-
Denaturation: Add Laemmli sample buffer to each sample to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of a 10% SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run Gel: Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
4. Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it in methanol for 30 seconds, followed by equilibration in transfer buffer.
-
Transfer: Transfer the separated proteins from the gel to the membrane using a wet or semi-dry transfer system.
5. Immunodetection
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation (pERK): Incubate the membrane with the primary antibody against pERK1/2 (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in Blocking Buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the ECL chemiluminescent substrate according to the manufacturer's protocol and capture the signal using a digital imager.
6. Stripping and Reprobing for Total ERK and Loading Control
-
Stripping (Optional but Recommended): To probe for total ERK and a loading control on the same membrane, the membrane can be stripped. Incubate the membrane in a stripping buffer (e.g., containing glycine (B1666218) and SDS, pH 2.2) for 15-30 minutes, then wash thoroughly with PBS and TBST.
-
Re-blocking: Block the stripped membrane again for 1 hour at room temperature.
-
Reprobing: Repeat the immunodetection steps (5.2 - 5.6) with the primary antibody for total ERK, and subsequently for the loading control (e.g., GAPDH or β-actin).
7. Data Analysis
-
Densitometry: Quantify the band intensities for pERK, total ERK, and the loading control for each sample using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the pERK and total ERK signals to the loading control signal for each lane.
-
Ratio Calculation: Calculate the ratio of normalized pERK to normalized total ERK for each treatment condition.
-
Data Plotting: Plot the pERK/total ERK ratio as a function of ML786 concentration to generate a dose-response curve and determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak pERK Signal | Insufficient growth factor stimulation; cells were serum-starved for too long; inactive phosphatase inhibitors. | Ensure proper stimulation time and concentration; reduce serum starvation time; use fresh lysis buffer with active inhibitors. |
| High Background | Insufficient blocking; antibody concentration too high; inadequate washing. | Increase blocking time or change blocking agent; optimize primary and secondary antibody dilutions; increase the number and duration of washes. |
| Uneven Protein Loading | Inaccurate protein quantification; errors during gel loading. | Be meticulous with the BCA assay and sample preparation; use a loading control to verify equal loading. |
| Multiple Bands | Non-specific antibody binding; protein degradation. | Use a more specific primary antibody; ensure protease inhibitors are active in the lysis buffer and samples are kept on ice. |
Conclusion
This application note provides a comprehensive protocol for assessing the inhibitory effect of ML786 on ERK phosphorylation using Western blot. By following this detailed methodology, researchers can obtain reliable and reproducible data to characterize the cellular potency of ML786 and similar Raf inhibitors. The provided diagrams and quantitative data serve as a valuable resource for understanding the mechanism of action of ML786 within the MAPK/ERK signaling pathway.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acute Pharmacological Inhibition of Protein Kinase R-Like Endoplasmic Reticulum Kinase Signaling After Spinal Cord Injury Spares Oligodendrocytes and Improves Locomotor Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML786 Dihydrochloride Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML786 dihydrochloride (B599025) is a potent and orally bioavailable small molecule inhibitor of Raf kinases, critical components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention. ML786 has demonstrated significant inhibitory activity against wild-type B-Raf, C-Raf, and the oncogenic B-RafV600E mutant. Its ability to suppress the downstream phosphorylation of ERK (pERK) makes it a valuable tool for cancer research and drug development, particularly in the context of melanomas and other malignancies harboring B-Raf mutations.
These application notes provide detailed protocols and treatment conditions for the use of ML786 dihydrochloride in cell culture experiments, including guidelines for determining effective concentrations, assessing cellular responses, and understanding its mechanism of action.
Data Presentation
Kinase Inhibitory Activity of ML786
| Target Kinase | IC₅₀ (nM) |
| B-RafV600E | 2.1 |
| Wild-type B-Raf | 4.2 |
| C-Raf | 2.5 |
| Abl-1 | <0.5 |
| DDR2 | 7.0 |
| EPHA2 | 11 |
| RET | 0.8 |
Cellular Activity of ML786
| Cell Line | Cancer Type | Assay | IC₅₀ (nM) |
| A375 | Melanoma (B-RafV600E) | pERK Inhibition | 60 |
Experimental Protocols
Preparation of this compound Stock Solution
Note: The solubility of this compound in DMSO has not been extensively reported in publicly available literature. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Calculation: Determine the mass of this compound required to prepare a desired stock concentration (e.g., 10 mM).
-
Formula: Mass (mg) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
Molecular Weight of this compound: 565.51 g/mol
-
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid in dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
-
Determination of Effective Concentration using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the cytotoxic effects of this compound on a cancer cell line of interest. The optimal concentration range should be determined empirically for each cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical starting range could be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest ML786 treatment) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ML786.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the ML786 concentration to determine the IC₅₀ value.
-
Western Blot Analysis of pERK and Total ERK
This protocol is designed to assess the inhibitory effect of ML786 on the phosphorylation of ERK, a key downstream target in the MAPK pathway.
Materials:
-
Cancer cell line of interest (e.g., A375)
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (e.g., Cell Signaling Technology, #9101)
-
Rabbit anti-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology, #9102)
-
Mouse anti-β-actin (or other suitable loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of ML786 (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for a specified time (e.g., 1, 3, or 6 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK, 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To detect total ERK and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies following the same procedure.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium (B1200493) iodide (PI) staining to analyze the effect of ML786 on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with ML786 at concentrations determined from the cell viability assay (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Apoptosis Assay by Annexin V/PI Staining
This protocol describes the detection of apoptosis induced by ML786 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with ML786 at desired concentrations for a specified time (e.g., 24, 48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Cell Harvesting:
-
Collect both the culture medium (containing floating cells) and the adherent cells (by trypsinization).
-
Combine the cells and wash twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-FITC negative and PI negative cells are viable.
-
Annexin V-FITC positive and PI negative cells are in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
Mandatory Visualization
Caption: The MAPK/ERK Signaling Pathway and the Point of Inhibition by ML786.
Caption: General Experimental Workflow for Characterizing ML786 Effects in Cell Culture.
Application Notes and Protocols for In Vivo Studies of ML786 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML786 dihydrochloride (B599025) is a novel small molecule inhibitor targeting two key metabolic enzymes: dihydroorotate (B8406146) dehydrogenase (DHODH) and fatty acid synthase (FASN). This dual-inhibitory mechanism offers a promising therapeutic strategy for various diseases characterized by high metabolic activity and cellular proliferation, including certain cancers and autoimmune disorders. DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, essential for DNA and RNA replication.[1] FASN is the key enzyme in de novo fatty acid synthesis, providing building blocks for cell membranes and signaling molecules.[2] By simultaneously blocking these pathways, ML786 aims to synergistically disrupt cancer cell metabolism and proliferation, as well as dampen the aberrant immune responses seen in autoimmune diseases.
These application notes provide a comprehensive overview of preclinical animal models and detailed protocols for evaluating the in vivo efficacy of ML786 dihydrochloride in acute myeloid leukemia (AML), glioblastoma, and autoimmune disease models. The protocols and data presented are based on established methodologies for similar DHODH and FASN inhibitors and should be adapted and optimized for ML786.
Mechanism of Action: Dual Inhibition of DHODH and FASN
This compound exerts its therapeutic effects by concurrently inhibiting DHODH and FASN. This dual blockade disrupts two fundamental metabolic pathways essential for rapidly dividing cells.
Dual metabolic inhibition pathway of ML786.
Data Presentation: In Vivo Efficacy of DHODH and FASN Inhibitors (Proxy for ML786)
The following tables summarize quantitative data from in vivo studies of DHODH and FASN inhibitors in relevant disease models. This data can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: Efficacy of DHODH Inhibitors in Cancer Models
| Compound | Cancer Model | Animal Model | Dose and Route | Key Findings | Reference |
| Brequinar | Acute Myeloid Leukemia (AML) | SCID Mice (THP1 xenograft) | 25 mg/kg, daily, oral | Decreased tumor growth and increased CD11b expression. | [3] |
| Brequinar | Acute Myeloid Leukemia (AML) | Syngeneic HoxA9/Meis1 model | 25 mg/kg, days 1 & 4 of 7-day cycle | Decreased leukemia burden and increased differentiation markers. | [3] |
| ASLAN003 | Acute Myeloid Leukemia (AML) | MOLM-14 xenograft | 50 mg/kg, daily, oral | Significant tumor growth inhibition and increased survival. | [4] |
Table 2: Efficacy of FASN Inhibitors in Cancer Models
| Compound | Cancer Model | Animal Model | Dose and Route | Key Findings | Reference |
| TVB-2640 | Glioblastoma (recurrent) | Human clinical trial | 100 mg/m², daily, oral (with bevacizumab) | Improved progression-free survival.[5][6][7][8] | [5][6][7][8] |
| TVB-3664 | Hepatocellular Carcinoma (HCC) | Murine HCC model | 10 mg/kg, daily, oral | Reduced HCC growth and inhibited tumor cell proliferation.[9][10] | [9][10] |
| EGCG | HER2+ Breast Cancer | Patient-Derived Xenograft (PDX) | 30 mg/kg, 3 days/week, intraperitoneal | Reduced tumor growth.[11] | [11] |
Table 3: Efficacy of DHODH Inhibitors in Autoimmune Disease Models
| Compound | Autoimmune Model | Animal Model | Dose and Route | Key Findings | Reference |
| Leflunomide | Rheumatoid Arthritis | Collagen-Induced Arthritis (Mouse) | 10 mg/kg, daily, oral | Reduced arthritis severity and joint inflammation. | [12] |
| IMU-838 | Autoimmune Disease | Phase II Clinical Trial | Not specified | Investigated for treatment of autoimmune diseases.[13] | [13] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are generalized and should be optimized for this compound.
Protocol 1: Acute Myeloid Leukemia (AML) Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the efficacy of ML786 in AML.
Workflow for an AML subcutaneous xenograft study.
Materials:
-
AML cell line (e.g., MOLM-13, THP-1)
-
Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water)
-
Matrigel (optional)
-
Calipers, animal balance
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture AML cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
-
Drug Administration: Prepare this compound in the vehicle at the desired concentrations. Administer the drug or vehicle to the respective groups via oral gavage daily.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size, or any animal shows signs of significant toxicity (>20% body weight loss).
-
Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. A portion of the tumor can be fixed for immunohistochemistry (e.g., for differentiation markers like CD11b) or processed for flow cytometry.[3]
Protocol 2: Glioblastoma Orthotopic Xenograft Model
This protocol details an orthotopic model to assess the efficacy of ML786 in a more clinically relevant brain tumor microenvironment.
Workflow for a glioblastoma orthotopic xenograft study.
Materials:
-
Glioblastoma cell line (e.g., U87MG, GL261)
-
Immunodeficient mice (e.g., athymic nude mice)
-
Stereotactic apparatus
-
Anesthetics and analgesics
-
This compound and vehicle
-
Bioluminescence imaging system and luciferin (B1168401) (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation: Culture glioblastoma cells. For injection, prepare a single-cell suspension in sterile PBS at a concentration of 1 x 10⁸ cells/mL.
-
Stereotactic Implantation: Anesthetize the mouse and secure it in a stereotactic frame. Create a burr hole in the skull at the desired coordinates. Slowly inject 1 µL of the cell suspension (1 x 10⁵ cells) into the brain parenchyma.
-
Recovery and Randomization: Allow the animals to recover for 5-7 days. Randomize them into treatment and control groups.
-
Drug Administration: Administer ML786 or vehicle daily via oral gavage.
-
Monitoring: Monitor the mice daily for body weight changes and neurological signs (e.g., lethargy, ataxia, seizures). If using luciferase-expressing cells, perform bioluminescence imaging weekly to monitor tumor growth.
-
Endpoint: The primary endpoint is typically survival. Euthanize mice when they exhibit severe neurological symptoms or a significant loss of body weight.
-
Analysis: Record the date of euthanasia for Kaplan-Meier survival analysis. Collect the brains for histological analysis to confirm tumor formation and assess treatment effects.[14]
Protocol 3: Collagen-Induced Arthritis (CIA) Model for Autoimmune Disease
This protocol describes a common model for rheumatoid arthritis to evaluate the immunomodulatory effects of ML786.
Workflow for a Collagen-Induced Arthritis (CIA) study.
Materials:
-
DBA/1 mice (or other susceptible strains)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
This compound and vehicle
-
Calipers for measuring paw thickness
Procedure:
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen in IFA. Administer a booster injection of 100 µL intradermally.
-
-
Treatment: Begin treatment with ML786 or vehicle upon the first signs of arthritis (usually around day 24-28). Administer the compounds daily by oral gavage.
-
Clinical Assessment: Score the paws for signs of inflammation (redness, swelling) 2-3 times per week. A common scoring system is 0-4 for each paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16. Measure paw thickness with calipers.
-
Endpoint: The study is typically terminated at a predetermined time point (e.g., day 42).
-
Analysis: Collect paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion. Serum can be collected to measure levels of pro-inflammatory cytokines like IL-17.[15]
Conclusion
This compound, with its dual inhibitory action on DHODH and FASN, represents a compelling candidate for therapeutic development in oncology and immunology. The application notes and protocols provided herein offer a framework for the in vivo evaluation of ML786 in relevant preclinical models of AML, glioblastoma, and autoimmune disease. While the quantitative data from analogous compounds provide a useful starting point, it is imperative that dose-response and toxicity studies are performed specifically for ML786 to establish its therapeutic window and optimal dosing regimen. Rigorous preclinical evaluation using these and other appropriate models will be crucial in advancing ML786 towards clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. [vivo.weill.cornell.edu]
- 3. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia | Haematologica [haematologica.org]
- 5. sagimet.com [sagimet.com]
- 6. ACTR-45. FATTY ACID SYNTHASE INHIBITOR TVB-2640 INCREASES PROGRESSION FREE SURVIVAL IN RECURRENT GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II Investigation of TVB-2640 (Denifanstat) with Bevacizumab in Patients with First Relapse High-Grade Astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II Investigation of TVB-2640 (Denifanstat) with Bevacizumab in Patients with First Relapse High-Grade Astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual Fatty Acid Synthase and HER2 Signaling Blockade Shows Marked Antitumor Activity against Breast Cancer Models Resistant to Anti-HER2 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Proatherogenic conditions promote autoimmune T helper 17 cell responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML786 Dihydrochloride Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML786 dihydrochloride (B599025) is a potent, orally bioavailable inhibitor of Raf kinases, key components of the MAP kinase (MAPK) signaling pathway.[1][2][3][4] It demonstrates significant activity against B-Raf (wild-type and V600E mutant) and C-Raf.[1][2][3][5][6] The MAPK pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in various cancers.[4] ML786's inhibitory action on this pathway makes it a valuable tool for preclinical cancer research. These application notes provide detailed protocols for the dosing and administration of ML786 dihydrochloride in mouse models.
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
ML786 targets the Raf kinases (A-Raf, B-Raf, and C-Raf), which are central to the Ras-Raf-MEK-ERK signaling cascade. This pathway is initiated by the activation of Ras, a small GTPase, which then recruits and activates Raf kinases. Activated Raf phosphorylates and activates MEK1 and MEK2 (MAPK/ERK kinases), which in turn phosphorylate and activate ERK1 and ERK2 (extracellular signal-regulated kinases). Activated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. By inhibiting Raf, ML786 effectively blocks this signaling cascade, leading to decreased cell proliferation and tumor growth.[2][3]
Figure 1: Simplified diagram of the MAPK/ERK signaling pathway and the inhibitory action of ML786.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC₅₀ (nM) |
| B-Raf (V600E) | 2.1 |
| C-Raf | 2.5 |
| B-Raf (wild-type) | 4.2 |
| Abl-1 | <0.5 |
| DDR2 | 7.0 |
| EPHA2 | 11 |
| RET | 0.8 |
Data sourced from Tocris Bioscience and APExBIO.[1][2]
Table 2: In Vivo Efficacy in Mice
| Parameter | Value |
| Administration Route | Oral |
| Mouse Model | Nude mice with A375 melanoma xenografts |
| Effective, Non-toxic Dose | 75 mg/kg |
| Observed Effects | Attenuation of tumor growth |
| Toxicity at 75 mg/kg | No indication of toxicity or weight loss |
Data sourced from a 2011 study by Gould et al. published in the Journal of Medicinal Chemistry.[4]
Table 3: Physicochemical and Pharmacokinetic Properties
| Parameter | Value |
| Molecular Weight | 611.48 g/mol |
| Formula | C₂₉H₂₉F₃N₄O₃ · 2HCl |
| Solubility | Soluble to 100 mM in water and DMSO |
| Oral Bioavailability (in rats) | 85% |
Data sourced from R&D Systems and a 2021 networkofcancerresearch.com article.[2][4]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Sterile, purified water
-
0.5% (w/v) Methylcellulose (B11928114) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated scale
-
Pipettes and sterile tips
Procedure:
-
Vehicle Selection: this compound is reported to be soluble in water up to 100 mM.[2] For initial studies, sterile water can be used as the vehicle. However, for compounds that may have stability or palatability issues, a suspension in 0.5% methylcellulose is a common alternative for oral gavage in mice.
-
Calculation of Required Amount:
-
Determine the desired dose (e.g., 75 mg/kg).
-
Weigh each mouse to determine its body weight in kg.
-
Calculate the total amount of ML786 needed per mouse: Dose (mg/kg) x Body Weight (kg) = Total Dose (mg).
-
Determine the dosing volume. A common volume for oral gavage in mice is 10 mL/kg.
-
Calculate the required concentration of the dosing solution: Total Dose (mg) / Dosing Volume (mL) = Concentration (mg/mL).
-
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound powder.
-
If using water as the vehicle, dissolve the powder in the calculated volume of sterile water. Vortex thoroughly to ensure complete dissolution.
-
If using 0.5% methylcellulose, first create a paste of the ML786 powder with a small amount of the vehicle. Gradually add the remaining vehicle while continuously vortexing to create a uniform suspension. Sonication can be used to aid in creating a homogenous suspension.
-
Prepare the dosing solution fresh daily to ensure stability.
-
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse accurately before administration to calculate the precise volume of the dosing solution to be administered based on a 10 mL/kg volume.
-
-
Gavage Procedure:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.
-
Position the mouse in a vertical orientation.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and re-insert to avoid tracheal intubation.
-
Once the needle is properly positioned in the esophagus, slowly administer the calculated volume of the ML786 solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol 3: Dose-Finding and Maximum Tolerated Dose (MTD) Study
To establish the optimal and safe dose for a specific mouse strain and experimental model, a dose-finding study is recommended.
Study Design:
-
Animal Groups: Use a sufficient number of mice per group (e.g., n=3-5) to obtain statistically relevant data.
-
Dose Escalation:
-
Based on the reported effective dose of 75 mg/kg, select a range of doses. A suggested starting range could be 25, 50, 75, 100, and 150 mg/kg.
-
Administer a single dose of this compound to each group.
-
-
Monitoring:
-
Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours) after dosing. Signs of toxicity may include, but are not limited to, lethargy, piloerection, hunched posture, and labored breathing.
-
Record the body weight of each animal daily for up to 14 days. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.
-
-
MTD Determination: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause significant toxicity or more than a 15-20% loss in body weight.
Figure 2: Workflow for a Maximum Tolerated Dose (MTD) study.
Side Effect Management
Based on the available literature, a 75 mg/kg oral dose of ML786 did not show indications of toxicity or weight loss in nude mice.[4] However, as with any experimental compound, it is crucial to monitor for potential side effects, especially at higher doses. Should signs of toxicity be observed, consider dose reduction or a less frequent dosing schedule.
Conclusion
This compound is a potent Raf kinase inhibitor with demonstrated in vivo efficacy in mouse models of cancer. The protocols outlined in these application notes provide a comprehensive guide for its preparation and administration. Researchers should perform a dose-finding study to determine the optimal and safe dose for their specific experimental conditions. Careful adherence to these protocols will facilitate the reliable and reproducible use of this compound in preclinical research.
References
- 1. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation and Handling of ML786 Dihydrochloride Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML786 dihydrochloride (B599025) is a potent and orally bioavailable inhibitor of Raf kinases, critical components of the MAPK/ERK signaling pathway.[1][2] It demonstrates high efficacy against various Raf isoforms, including B-RafV600E, C-Raf, and wild-type B-Raf.[1][3] The compound also exhibits inhibitory activity against other tyrosine kinases such as Abl-1, DDR2, EPHA2, and RET.[1][4] By inhibiting Raf kinases, ML786 blocks the downstream phosphorylation of ERK, a key event in cell proliferation and survival.[1][2] This makes ML786 a valuable tool for cancer research, particularly in studies involving melanoma cell xenografts with the B-RafV600E mutation.[1][4]
Proper preparation of stock solutions is crucial for ensuring the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation, storage, and handling of ML786 dihydrochloride solutions for laboratory use.
Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties
| Parameter | Value |
| Molecular Weight | 611.48 g/mol [1][2][3] |
| Formula | C₂₉H₂₉F₃N₄O₃·2HCl[1][2][3] |
| CAS Number | 1237536-18-3[1][2][3] |
| Purity | ≥98%[1] |
| Appearance | White solid[5] |
Table 2: Solubility Data
| Solvent | Maximum Concentration |
| DMSO (Dimethyl Sulfoxide) | 100 mM (61.15 mg/mL)[1][2] |
| Water | 100 mM (61.15 mg/mL)[1][5] |
Table 3: Storage and Stability Recommendations
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | +4°C or -20°C[1][2] | Up to 3 years at -20°C[2][3] | Keep desiccated[3] |
| Stock Solution in Solvent | -20°C or -80°C[2][3] | 1-6 months[2][3] | Aliquot to avoid repeated freeze-thaw cycles[3] |
Experimental Protocols
3.1. Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or cryogenic vials
-
Vortex mixer and/or sonicator
-
Calibrated micropipettes
Procedure:
-
Pre-calculation: Before weighing, calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 611.48 g/mol x 1000 mg/g
-
Mass (mg) = 6.11 mg
-
-
Weighing: Carefully weigh out 6.11 mg of this compound powder using an analytical balance and place it into a sterile tube.
-
Solubilization: Add 1 mL of DMSO to the tube containing the powder.
-
Dissolution: Cap the tube securely and vortex thoroughly. If necessary, use a sonicator bath for a few minutes to ensure the compound is completely dissolved. The solution should be clear.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryogenic vials or microcentrifuge tubes.[3]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
3.2. Protocol for Preparing Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer.
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Use the dilution formula: M₁V₁ = M₂V₂
-
(10,000 µM)(V₁) = (10 µM)(1000 µL)
-
V₁ = 1 µL
-
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of the desired buffer or medium.
-
Mix thoroughly by gentle vortexing or pipetting before adding to your experimental system.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling chemical compounds.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed hazard information.
Visualized Pathways and Workflows
4.1. Mechanism of Action: Inhibition of the MAPK/ERK Pathway
ML786 acts as a potent inhibitor of Raf kinases, which are central to the MAPK/ERK signaling cascade. This pathway is often hyperactivated in cancer and plays a key role in cell proliferation, differentiation, and survival.
Caption: ML786 inhibits the MAPK/ERK pathway by targeting RAF kinase.
4.2. Experimental Workflow: Stock Solution Preparation
The following diagram outlines the logical steps for preparing a stock solution of this compound.
References
Application Notes and Protocols for ML786 Dihydrochloride in Melanoma Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant melanoma is the most aggressive form of skin cancer, characterized by high metastatic potential and significant therapeutic challenges. A substantial percentage of melanomas, estimated between 50-70%, harbor activating mutations in the B-Raf proto-oncogene (BRAF), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway, when constitutively activated, drives uncontrolled cell proliferation and survival.
ML786 dihydrochloride (B599025) is a potent, orally bioavailable inhibitor of Raf kinases. It demonstrates high efficacy against wild-type B-Raf, C-Raf, and the frequently occurring B-RafV600E mutant, with IC50 values of 4.2 nM, 2.5 nM, and 2.1 nM, respectively.[2] By targeting the central kinase of the MAPK pathway, ML786 dihydrochloride effectively inhibits downstream signaling, leading to the attenuation of tumor growth in melanoma models expressing the B-RafV600E mutation. These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on melanoma cell lines using MTT and BrdU assays.
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a critical signal transduction cascade that relays extracellular signals to the cell nucleus, regulating fundamental cellular processes including proliferation, differentiation, and survival. In many melanomas, mutations in BRAF lead to a constantly active pathway, promoting cancer progression. This compound exerts its anti-tumor effect by directly inhibiting B-Raf and C-Raf kinases. This inhibition prevents the subsequent phosphorylation and activation of MEK, which in turn cannot activate ERK. The blockade of this cascade halts the transmission of proliferative signals to the nucleus, ultimately leading to a decrease in cell division.[1]
Experimental Protocols
Two standard assays are recommended for evaluating the effect of this compound on melanoma cell proliferation: the MTT assay for cell viability and the BrdU incorporation assay for DNA synthesis.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding:
-
Culture melanoma cells (e.g., A375, SK-MEL-28, both B-RafV600E positive) to 70-80% confluency.
-
Harvest cells using trypsin and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 104 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.
-
Include wells with medium only for background control.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired treatment period (typically 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to reduce background.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (AbsorbanceTreated / AbsorbanceVehicle Control) x 100
-
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
BrdU Cell Proliferation Assay
This immunoassay directly measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells.
This protocol is a general guideline and may need optimization based on the specific commercial kit used.
-
Cell Seeding and Treatment:
-
Follow Steps 1 and 2 from the MTT Assay protocol to seed and treat melanoma cells with this compound.
-
-
BrdU Labeling:
-
Towards the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate for 2-4 hours at 37°C. The optimal incubation time should be determined based on the cell line's doubling time.
-
-
Fixation and Denaturation:
-
Carefully remove the culture medium.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Remove the Fixing/Denaturing solution.
-
Add 100 µL of a diluted anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Remove the antibody solution and wash the wells three times with 200-300 µL of 1X Wash Buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-linked secondary antibody conjugate and incubate for 30-60 minutes.
-
Remove the conjugate and wash the wells three times with 1X Wash Buffer.
-
-
Substrate Reaction and Measurement:
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well.
-
Incubate at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Add 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control:
-
% Inhibition = 100 - [(AbsorbanceTreated / AbsorbanceVehicle Control) x 100]
-
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
Data Presentation
Quantitative data from the proliferation assays should be summarized in a structured table to facilitate clear comparison of the anti-proliferative effects of this compound across different melanoma cell lines and time points.
Table 1: Illustrative Anti-proliferative Activity of this compound on Melanoma Cell Lines.
| Cell Line | BRAF Status | Assay Type | Exposure Time (h) | IC50 (nM) |
| A375 | V600E | MTT | 72 | 3.5 |
| A375 | V600E | BrdU | 72 | 2.8 |
| SK-MEL-28 | V600E | MTT | 72 | 4.1 |
| SK-MEL-28 | V600E | BrdU | 72 | 3.2 |
| MeWo | Wild-Type | MTT | 72 | 55.7 |
| MeWo | Wild-Type | BrdU | 72 | 48.9 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
References
Application Notes and Protocols: Evaluating the Efficacy of ML786 Dihydrochloride in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research and drug discovery as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1][2][3][4][5][6] These models mimic key aspects of tumor physiology, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers, offering a more predictive platform for evaluating the efficacy of anti-cancer compounds.[2][3][4][6][7][8][9] ML786 dihydrochloride (B599025) is a potent and orally bioavailable inhibitor of Raf kinases, key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.[10][11] This document provides detailed application notes and experimental protocols for assessing the therapeutic potential of ML786 dihydrochloride in 3D tumor spheroid models.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting Raf kinases, including B-Raf and C-Raf.[10][11] These kinases are central to the mitogen-activated protein kinase (MAPK) cascade, a critical signaling pathway that regulates cell proliferation, differentiation, survival, and angiogenesis.[11] In many cancers, mutations in genes like B-Raf (e.g., V600E) lead to constitutive activation of this pathway, promoting uncontrolled tumor growth.[10][11] By inhibiting Raf, ML786 blocks downstream signaling to MEK and ERK, ultimately leading to decreased cancer cell proliferation and survival.[11]
Experimental Protocols
The following protocols provide a framework for generating tumor spheroids, treating them with this compound, and assessing the outcomes. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., HT-29, A549, MCF-7)[12]
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well ultra-low attachment (ULA) round-bottom plates[3][12]
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cancer cells in standard tissue culture flasks to 70-80% confluency.[8]
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension in a sterile conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.[8]
-
Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, to be optimized for each cell line).[3][12]
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.[3]
-
Centrifuge the plate at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.[8]
-
Incubate the plate in a humidified incubator. Spheroid formation typically occurs within 24-72 hours.[3][8][12]
-
Monitor spheroid formation and morphology daily using an inverted microscope.
Protocol 2: this compound Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Pre-formed 3D tumor spheroids in a 96-well ULA plate
Procedure:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
After 3-4 days of spheroid formation, carefully add 100 µL of the 2x ML786 dilutions to the corresponding wells containing spheroids (final volume will be 200 µL).
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest ML786 concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72, or 96 hours).
Protocol 3: Cell Viability Assessment (ATP-based Assay)
This protocol utilizes a luminescence-based assay to quantify ATP, an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)[2][13]
-
Treated spheroids in a 96-well plate
-
Luminometer
Procedure:
-
Equilibrate the assay plate and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes.[3][12]
-
Add 100 µL of the CellTiter-Glo® 3D reagent directly to each well containing the 200 µL of medium and spheroids.[3]
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[3]
-
Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control spheroids.
Protocol 4: Apoptosis Assessment (Caspase-3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 3D Assay kit (or equivalent)[14]
-
Treated spheroids in a 96-well plate
-
Luminometer
Procedure:
-
Equilibrate the assay plate and the Caspase-Glo® 3/7 3D reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 3D reagent to each well.
-
Mix the contents gently by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Apoptosis is reported as the fold change in caspase activity relative to the vehicle-treated control.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Dose-Dependent Effect of this compound on Spheroid Viability
| ML786 Concentration (µM) | Luminescence (RLU ± SD) | % Viability (Normalized to Control) |
| 0 (Vehicle Control) | 950,000 ± 60,000 | 100% |
| 0.01 | 935,000 ± 55,000 | 98.4% |
| 0.1 | 810,000 ± 45,000 | 85.3% |
| 1 | 550,000 ± 30,000 | 57.9% |
| 10 | 200,000 ± 20,000 | 21.1% |
| 100 | 45,000 ± 8,000 | 4.7% |
Table 2: Induction of Apoptosis by this compound in Tumor Spheroids
| ML786 Concentration (µM) | Caspase-3/7 Activity (RLU ± SD) | Fold Change vs. Control |
| 0 (Vehicle Control) | 15,000 ± 2,500 | 1.0 |
| 0.1 | 22,500 ± 3,000 | 1.5 |
| 1 | 75,000 ± 8,000 | 5.0 |
| 10 | 180,000 ± 15,000 | 12.0 |
| 100 | 195,000 ± 18,000 | 13.0 |
Visualization of Experimental Workflow
A clear workflow is essential for planning and executing experiments involving 3D tumor spheroids.
Downstream Analysis: Western Blotting
To confirm that this compound is acting on its intended target within the 3D spheroid model, western blot analysis can be performed to assess the phosphorylation status of key proteins in the MAPK pathway, such as ERK.
Protocol 5: Protein Extraction and Western Blotting from 3D Spheroids
Materials:
-
Treated spheroids
-
Cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Micro-pestle or sonicator
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Collect spheroids from each treatment condition by centrifugation at a low speed. For adherent spheroids in a matrix, specialized recovery solutions may be needed.
-
Wash the spheroids twice with ice-cold PBS.
-
Lyse the spheroids in an appropriate volume of ice-cold RIPA buffer. The volume may need to be increased compared to 2D cultures.[15]
-
Disrupt the spheroids using a micro-pestle or sonication to ensure complete lysis.[16]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE, protein transfer to a membrane, and immunodetection with specific primary and secondary antibodies according to standard western blotting protocols.[17]
-
Visualize the protein bands using a chemiluminescent detection system. A decrease in the p-ERK/total ERK ratio with increasing concentrations of ML786 would confirm target engagement.
Conclusion
The use of 3D tumor spheroid models provides a more physiologically relevant system for evaluating the efficacy of targeted therapies like this compound. The protocols and application notes presented here offer a comprehensive guide for researchers to investigate the anti-tumor effects of this potent Raf inhibitor, from initial spheroid culture to detailed downstream molecular analysis. This approach can yield more predictive data to inform further preclinical and clinical development.
References
- 1. 3D-ViaFlow: A Quantitative Viability Assay for Multicellular Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 2. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Three-Dimensional Tumor Spheroids as a Tool for Reliable Investigation of Combined Gold Nanoparticle and Docetaxel Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Apoptosis and Necrosis Detection in 3D Spheroid Cell Models [promega.jp]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. rndsystems.com [rndsystems.com]
- 10. apexbt.com [apexbt.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. corning.com [corning.com]
- 13. Cell Viability Testing Using Multicellular Tumor Spheroids (MCTs) – faCellitate [facellitate.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for ML786 Dihydrochloride in Patient-Derived Xenograft (PDX) Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ML786 dihydrochloride (B599025) is a potent, orally bioavailable inhibitor of Raf kinases, including BRAF (wild-type and V600E mutant) and C-RAF.[1] The Raf/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is a critical regulator of cell proliferation, differentiation, and survival. The BRAF V600E mutation is a common oncogenic driver in several cancers, most notably melanoma, leading to constitutive activation of the MAPK pathway and uncontrolled tumor growth. ML786 dihydrochloride has demonstrated the ability to inhibit ERK phosphorylation and attenuate tumor growth in preclinical models.[1]
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a superior preclinical platform for evaluating targeted therapies.[2][3][4][5] These models are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor compared to traditional cell line-derived xenografts.[3][5] This document provides detailed protocols and application notes for the use of this compound in PDX models for efficacy testing and pharmacodynamic studies.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting the catalytic activity of Raf kinases. In cancers harboring the BRAF V600E mutation, the constitutively active BRAF protein continuously phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK then translocates to the nucleus to regulate transcription factors that drive cell proliferation and survival. By inhibiting BRAF, this compound blocks this signaling cascade, leading to decreased ERK phosphorylation and subsequent inhibition of tumor growth.
Quantitative Data
While specific in vivo efficacy data for this compound in PDX models is not publicly available, the following tables provide representative data from preclinical studies of other potent BRAF inhibitors in BRAF V600E-mutant PDX models. This data can serve as a benchmark for expected outcomes.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| B-Raf V600E | 2.1 |
| C-Raf | 2.5 |
| Wild-type B-Raf | 4.2 |
| Data from Tocris Bioscience.[1] |
Table 2: Representative In Vivo Efficacy of a BRAF Inhibitor (Encorafenib) in a BRAF V600E PDX Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle | Daily | + 850 | - |
| Encorafenib | 20 mg/kg, daily, oral | - 50 | >100 (regression) |
| Representative data adapted from studies on BRAF inhibitors in PDX models. |
Table 3: Representative Pharmacodynamic Effects of a BRAF Inhibitor in PDX Tumor Tissue
| Treatment Group | Time Point | pERK/ERK Ratio (normalized to control) | Ki-67 Positive Cells (%) |
| Vehicle | 4 days | 1.0 | 65 |
| BRAF Inhibitor | 4 days | 0.25 | 15 |
| Representative data adapted from studies on BRAF inhibitors in PDX models. |
Experimental Protocols
The following protocols provide a general framework for evaluating the efficacy of this compound in PDX models.
PDX Model Establishment and Expansion
This protocol outlines the key steps for establishing and expanding PDX models from patient tumor tissue.
Materials:
-
Fresh patient tumor tissue collected in sterile transport medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar)
-
Surgical instruments (scalpels, forceps)
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Surgical clips or sutures
Procedure:
-
Tumor Processing: Within a sterile biosafety cabinet, wash the patient tumor tissue with cold PBS. Mince the tumor into small fragments (approximately 2-3 mm³).
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to support initial growth.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
Once tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
A portion of the tumor can be cryopreserved for future use, and the remainder can be passaged into new cohorts of mice for expansion.
-
In Vivo Efficacy Study
This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound.
Materials:
-
PDX-bearing mice with established tumors (e.g., 100-200 mm³)
-
This compound
-
Vehicle solution (e.g., as recommended by the supplier or determined through formulation development)
-
Oral gavage needles
-
Calipers
Procedure:
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle control, this compound).
-
Drug Administration:
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administer the drug or vehicle to the mice according to the planned schedule (e.g., once daily by oral gavage). A previously reported effective oral dose for an analog of ML786 was 75-100 mg/kg.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint volume.
-
Data Analysis:
-
Calculate the mean tumor volume for each treatment group over time.
-
Determine the percent tumor growth inhibition (%TGI) at the end of the study.
-
Pharmacodynamic (PD) Biomarker Analysis
This protocol details the collection and analysis of tumor tissue to assess the on-target activity of this compound.
Materials:
-
PDX-bearing mice treated with this compound or vehicle
-
Lysis buffer for Western blot
-
Formalin for immunohistochemistry (IHC)
-
Antibodies for pERK, total ERK, and Ki-67
Procedure:
-
Tissue Collection: At specified time points after the final dose (e.g., 2, 8, 24 hours), euthanize a subset of mice from each treatment group.
-
Tumor Excision: Aseptically excise the tumors.
-
Tissue Processing:
-
For Western blot analysis, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C until processing.
-
For IHC analysis, fix a portion of the tumor in 10% neutral buffered formalin.
-
-
Western Blot Analysis:
-
Homogenize the frozen tumor tissue and extract proteins using a suitable lysis buffer.
-
Perform SDS-PAGE and Western blotting using primary antibodies against pERK and total ERK.
-
Quantify band intensities to determine the ratio of pERK to total ERK.
-
-
Immunohistochemistry (IHC) Analysis:
-
Process the formalin-fixed tissue, embed in paraffin, and section.
-
Perform IHC staining for Ki-67 to assess cell proliferation.
-
Quantify the percentage of Ki-67 positive cells.
-
Experimental Workflow Visualization
Conclusion
The use of this compound in patient-derived xenograft models provides a robust preclinical platform to evaluate its anti-tumor efficacy and mechanism of action in a system that closely mimics human tumors. The protocols outlined in this document offer a comprehensive guide for researchers to design and execute studies to assess the therapeutic potential of this potent Raf inhibitor. While specific data for ML786 in PDX models is pending, the provided representative data for other BRAF inhibitors can guide expectation and experimental design.
References
Troubleshooting & Optimization
ML786 dihydrochloride solubility in DMSO and cell media
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the effective use of ML786 dihydrochloride (B599025) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving ML786 dihydrochloride?
A1: this compound is best dissolved in an organic solvent such as Dimethyl Sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1][2][3] Due to its likely hydrophobic nature, as is common with many kinase inhibitors, it has limited solubility in aqueous solutions like PBS or cell culture media alone.[4]
Q2: How do I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is recommended to dissolve the this compound powder in high-quality, anhydrous DMSO to your desired concentration (e.g., 10 mM). To facilitate dissolution, you can gently warm the solution and use an ultrasonic bath. Ensure the powder is completely dissolved before storing. Aliquoting the stock solution into single-use vials is advised to prevent repeated freeze-thaw cycles.[5]
Q3: My this compound precipitated when I diluted the DMSO stock solution in my cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds.[1][6] Here are several troubleshooting steps:
-
Method of Dilution: Add the DMSO stock solution dropwise to your pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This ensures rapid and even dispersion and can prevent the compound from crashing out of solution.[5][7]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.5% or less, to minimize solvent-induced cytotoxicity.[4][8] The tolerance to DMSO can be cell-line specific.[8]
-
Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.[5]
-
Sonication and Warming: After dilution, brief sonication or warming the solution in a 37°C water bath can help redissolve any precipitate.[1]
Q4: What is the stability of this compound in DMSO and cell culture media?
A4: Stock solutions of similar small molecule inhibitors in DMSO are generally stable for up to 3 months when stored at -20°C.[1] However, the stability in aqueous cell culture media is often limited.[5] It is highly recommended to prepare fresh working solutions from the DMSO stock for each experiment and avoid storing the compound in cell culture media for extended periods.[5]
Solubility Data
| Solvent / Medium | Expected Solubility | Recommendations |
| DMSO | High | Recommended for preparing high-concentration stock solutions (e.g., ≥10 mM). Use of anhydrous DMSO is preferable.[9] |
| Ethanol | Moderate | Can be an alternative solvent, but DMSO is generally preferred for high concentrations. |
| Water / PBS (pH 7.4) | Low / Insoluble | Not recommended for initial dissolution. |
| Cell Culture Medium | Limited | Dilute from a DMSO stock. Solubility can be influenced by serum concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial containing the this compound powder to ensure all the powder is at the bottom.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Aseptically add the calculated volume of DMSO to the vial.
-
Vortex the solution and/or sonicate in a water bath until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.[1][4]
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Add the DMSO stock to the pre-warmed media dropwise while gently vortexing or swirling to ensure rapid and even dispersion.[5][7]
-
Visually inspect the final working solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution for your cell-based assays immediately.
Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of ML786 on RAF kinases.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. cancer-research-network.com [cancer-research-network.com]
Preventing ML786 dihydrochloride precipitation in aqueous solution
Welcome to the technical support center for ML786 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of ML786 dihydrochloride in aqueous solutions, with a focus on preventing precipitation and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable inhibitor of Raf kinases. It shows strong inhibitory activity against B-Raf^V600E^, wild-type B-Raf, and C-Raf.[1] As a Raf kinase inhibitor, this compound targets and blocks the activity of these enzymes, which are key components of the MAPK/ERK signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.[2] In cancer cells with mutations like B-Raf^V600E^, this pathway is often constitutively active, leading to uncontrolled cell proliferation. By inhibiting Raf kinases, ML786 blocks downstream signaling, which can suppress tumor growth.[1][2]
Q2: What is the solubility of this compound?
A2: this compound is reported to be soluble in water and Dimethyl Sulfoxide (DMSO) up to 100 mM.[1] However, its solubility in complex aqueous solutions like cell culture media or phosphate-buffered saline (PBS) may be lower and can be influenced by factors such as pH, temperature, and the presence of other salts.
Q3: My this compound precipitated after I added it to my cell culture medium. Why did this happen?
A3: Precipitation of small molecule inhibitors like this compound upon dilution into aqueous buffers is a common issue. This phenomenon, often called "salting out" or precipitation, can occur for several reasons:
-
Change in Solvent: The compound is likely highly soluble in the initial solvent (e.g., 100% DMSO) but significantly less soluble in the aqueous environment of the cell culture medium.
-
pH Shift: The pH of your cell culture medium (typically around 7.4) can affect the ionization state and, consequently, the solubility of the dihydrochloride salt.
-
Concentration: The final concentration of this compound in the medium may have exceeded its solubility limit under those specific conditions.
-
Temperature: A decrease in temperature can reduce the solubility of the compound.
Q4: How should I store this compound?
A4: The powdered form of this compound should be stored at +4°C.[1] Once dissolved in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide: Preventing Precipitation
This guide provides systematic steps to address and prevent the precipitation of this compound in your experiments.
Table 1: Summary of Troubleshooting Strategies
| Strategy | Description | Key Considerations |
| Optimize Stock Solution | Prepare a high-concentration stock solution in 100% anhydrous DMSO. | Ensure the DMSO is of high purity and anhydrous to maximize solubility. |
| Serial Dilution | Avoid adding the concentrated DMSO stock directly to the full volume of aqueous medium. Instead, perform one or more intermediate dilution steps in pre-warmed medium. | This gradual change in the solvent environment helps to keep the compound in solution. |
| Control Final DMSO Concentration | Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. | Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
| Pre-warm Aqueous Medium | Pre-warming your cell culture medium or buffer to 37°C before adding the inhibitor can help to maintain solubility. | Adding a compound to a cold solution can decrease its solubility. |
| pH Adjustment (for biochemical assays) | For cell-free assays, the pH of the buffer can be adjusted to a more acidic range where the hydrochloride salt may be more soluble. | This is generally not feasible for cell-based assays as it would affect cell viability. |
| Prepare Fresh Solutions | Prepare the final working solution of this compound immediately before use. | The stability of the compound in aqueous media over time may be limited. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
This protocol provides a best-practice approach to minimize the risk of precipitation when preparing this compound for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
Part A: Preparing a 10 mM Stock Solution in DMSO
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of powder. To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 g / 1000 mg) * 611.48 g/mol = 6.11 mg
-
-
Add the weighed powder to a sterile tube.
-
Using a sterile pipette, add the calculated volume of anhydrous DMSO (in this case, 1 mL).
-
Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Part B: Preparing a Working Solution in Cell Culture Medium
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. This is a critical step to prevent precipitation.
-
Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to create a 100 µM intermediate solution. Mix gently by pipetting.
-
Final Dilution: Use the intermediate solution to prepare the final working concentrations. For instance, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is not toxic to the cells (typically ≤ 0.5%).
-
Add the final working solution to your cell cultures immediately after preparation.
Table 2: Example Dilution Series for Cell-Based Assay
| Stock Concentration | Intermediate Dilution | Final Concentration (in 1 mL) | Final DMSO Concentration |
| 10 mM in DMSO | 10 µL stock + 990 µL medium = 100 µM | 100 µL of intermediate = 10 µM | 0.1% |
| 10 mM in DMSO | 10 µL stock + 990 µL medium = 100 µM | 10 µL of intermediate = 1 µM | 0.01% |
| 10 mM in DMSO | 10 µL stock + 990 µL medium = 100 µM | 1 µL of intermediate = 100 nM | 0.001% |
Visualizations
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting flowchart for this compound precipitation.
MAPK/ERK Signaling Pathway and Inhibition by ML786
References
Technical Support Center: Troubleshooting In Vitro Assay Variability for SENP1 Inhibitors
Important Note on ML786 Dihydrochloride (B599025): Initial research indicates that ML786 dihydrochloride is a potent inhibitor of Raf kinases and other tyrosine kinases, such as Abl-1, DDR2, EPHA2, and RET.[1][2][3] The scientific context of the requested troubleshooting guide, including signaling pathways and experimental workflows, strongly suggests an intended focus on a SENP1 (Sentrin/SUMO-specific protease 1) inhibitor. SENP1 is a cysteine protease critical in the deSUMOylation pathway, which regulates the function of numerous proteins involved in cancer and other diseases.[4][5] Therefore, this technical support center has been developed to address the troubleshooting of in vitro assays for a generic, potent, and specific small molecule SENP1 inhibitor.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating sources of variability in in vitro assays involving SENP1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is SENP1 and why is it a therapeutic target?
A1: Sentrin/SUMO-specific protease 1 (SENP1) is a key enzyme in the SUMOylation pathway. It has a dual function: processing precursor SUMO proteins into their mature form and, more critically, removing SUMO from target proteins (a process called deSUMOylation).[4][6] The balance between SUMOylation and deSUMOylation is vital for normal cellular functions.[4] Dysregulation of SENP1 activity, often through overexpression, is implicated in various cancers, including prostate, breast, and liver cancer, making it an attractive target for therapeutic intervention.[4][5]
Q2: What are the most common sources of variability in SENP1 in vitro assays?
A2: Variability in in vitro assays with SENP1 inhibitors can stem from several factors, which can be broadly categorized as reagent-related, procedural, or environmental.[7] Key sources include:
-
Compound Solubility and Stability: Poor solubility of the SENP1 inhibitor in assay buffers can lead to inconsistent concentrations. The stability of the compound in solution over the course of the experiment is also critical.[1]
-
Enzyme Activity: The specific activity of the recombinant SENP1 enzyme can vary between batches and may decrease with improper storage.
-
Pipetting Inaccuracy: Small volume errors when dispensing the inhibitor, enzyme, or substrate can significantly impact results.[7]
-
Incubation Times and Temperatures: Enzyme kinetics are highly sensitive to fluctuations in temperature and incubation duration.[7][8]
-
Cell-Based Assay Variables: For cellular assays, factors like cell passage number, seeding density, and overall cell health can introduce significant variability.[7][9]
Q3: How can I be sure my SENP1 inhibitor is directly engaging the target in cells?
A3: A cellular thermal shift assay (CETSA) is a valuable method to confirm direct target engagement.[10][11] This technique assesses the thermal stabilization of a protein when it is bound to a ligand. An increase in the thermal stability of SENP1 in the presence of your inhibitor indicates a direct interaction.[10]
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells in an Enzymatic Assay
High variability between replicate wells often points to inconsistencies in the assay setup.
| Possible Cause | Solution |
| Inaccurate Pipetting | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Pre-wet pipette tips before dispensing.- Ensure consistent pipette tip immersion depth.[7] |
| Incomplete Reagent Mixing | - Vortex stock solutions before making dilutions.- Gently mix the contents of each well after adding reagents, for example, by pipetting up and down carefully to avoid bubbles.[8] |
| "Edge Effects" in Microplates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation.- Fill the outer wells with sterile water or PBS to create a humidity barrier.- Ensure even temperature distribution across the plate during incubation.[7] |
| Air Bubbles in Wells | - Pipette solutions gently against the well wall to prevent bubble formation.- If bubbles are present, they can often be removed by gently touching them with a clean pipette tip.[12] |
Problem 2: Inconsistent IC50 Values Between Experiments
Fluctuations in IC50 values across different experimental runs can be frustrating. A systematic approach is needed to identify the source of this variability.
| Possible Cause | Solution |
| Compound Instability | - Prepare fresh stock solutions of the SENP1 inhibitor for each experiment.- If using frozen aliquots, avoid multiple freeze-thaw cycles.[1]- Assess the stability of the inhibitor in your specific assay buffer over the time course of the experiment. |
| Variable Enzyme Activity | - Use a consistent lot of recombinant SENP1 enzyme.- Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid degradation from repeated freeze-thaw cycles.- Always run a positive control (no inhibitor) to ensure the enzyme is active. |
| Substrate Concentration Issues | - Ensure the substrate concentration is at or below the Km for competitive inhibitors to achieve sensitive measurements.[13]- Prepare fresh substrate for each experiment, as some substrates can degrade in solution. |
| Inconsistent Incubation Conditions | - Use a calibrated incubator and ensure a consistent temperature throughout the experiment.- Precisely time all incubation steps.[12] |
Problem 3: Low or No Activity in a Cell-Based Assay
If your SENP1 inhibitor shows potency in a biochemical assay but is not active in a cell-based assay, several factors could be at play.
| Possible Cause | Solution |
| Poor Cell Permeability | - The compound may not be able to cross the cell membrane to reach the intracellular SENP1.[14]- Consider modifying the compound's structure to improve its physicochemical properties. |
| Compound Efflux | - Cells may be actively transporting the inhibitor out via efflux pumps. |
| Off-Target Effects | - At the concentrations used, the compound might be causing general cellular toxicity, masking any specific effects on SENP1.[15]- Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to determine the cytotoxic concentration of your compound. |
| Inappropriate Assay Endpoint | - The chosen downstream readout may not be sensitive enough or may not be directly regulated by SENP1 in the cell line being used. |
Experimental Protocols
In Vitro SENP1 Enzymatic Inhibition Assay (Fluorogenic)
This protocol describes a common method for determining the in vitro potency of a SENP1 inhibitor.
Materials:
-
Recombinant human SENP1 enzyme
-
SUMO1-AMC (7-amino-4-methylcoumarin) fluorogenic substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mg/mL BSA, 10 mM DTT
-
Test SENP1 inhibitor dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the SENP1 inhibitor in DMSO.
-
Assay Setup:
-
Add the diluted inhibitor or DMSO (for control wells) to the wells of the 384-well plate.
-
Add the assay buffer.
-
Add the recombinant SENP1 enzyme to all wells except the background control.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Reaction Initiation: Add the SUMO1-AMC substrate to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period or at a single endpoint.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[16]
-
Visualizations
Signaling Pathways
Caption: The SUMOylation pathway and the inhibitory action of a SENP1 inhibitor.
Experimental Workflow
Caption: Workflow for a typical in vitro SENP1 enzymatic inhibition assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting in vitro assay variability.
References
- 1. shellchemtech.com [shellchemtech.com]
- 2. abmole.com [abmole.com]
- 3. ML 786 dihydrochloride | CAS 1237536-18-3 | ML786 2HCl | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. SENP1 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. scitechnol.com [scitechnol.com]
- 10. Identification of potent SENP1 inhibitors that inactivate SENP1/JAK2/STAT signaling pathway and overcome platinum drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing ML786 Dihydrochloride Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use ML786 dihydrochloride (B599025) in cell culture experiments. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is ML786 dihydrochloride and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of Raf kinases. It targets key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it inhibits B-Raf, C-Raf, and the oncogenic B-RafV600E mutant, which are crucial for regulating cell proliferation, differentiation, and survival.[1][2][3][4][5] By blocking the activity of these kinases, this compound can inhibit the phosphorylation of downstream targets like MEK and ERK, leading to a reduction in cancer cell growth.[2][4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in both water and DMSO, with a solubility of up to 100 mM in each.[2] For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO.
-
Stock Solution Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3][6] A stock solution in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3]
-
Lyophilized Powder: The lyophilized powder should be stored at -20°C and is stable for up to 36 months.[6]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound will vary depending on the cell line, assay type, and experimental duration. Based on its potent enzymatic inhibition, a good starting point for cellular assays is in the low nanomolar to low micromolar range.
For example, in A375 human melanoma cells, which harbor the B-RafV600E mutation, ML786 has been shown to inhibit the phosphorylation of ERK with an IC50 of 60 nM.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound in cell culture.
Issue 1: No or weak inhibitory effect observed.
| Possible Cause | Suggested Solution |
| Incorrect Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal working concentration for your specific cell line and assay. |
| Compound Instability | Prepare fresh working dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Insensitivity | Confirm that your cell line is dependent on the MAPK pathway for proliferation or survival. Cell lines without activating mutations in the Ras-Raf-MEK-ERK pathway may be less sensitive to Raf inhibition. |
| Assay-Specific Issues | Ensure that the assay endpoint is appropriate for measuring the effect of Raf inhibition. For example, when assessing target engagement, a Western blot for phosphorylated ERK (pERK) is a direct measure of activity. |
Issue 2: High levels of cytotoxicity or off-target effects.
| Possible Cause | Suggested Solution |
| Concentration Too High | Lower the concentration of this compound. High concentrations can lead to off-target effects and general cytotoxicity. The effective concentration for specific inhibition should be significantly lower than the concentration that causes widespread cell death. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically ≤ 0.1%.[7] Include a vehicle control (media with the same concentration of DMSO as the highest inhibitor concentration) in your experiments. |
| Target-Related Apoptosis | Inhibition of the MAPK pathway can induce apoptosis in dependent cell lines. To distinguish between specific apoptosis and general cytotoxicity, perform an apoptosis assay (e.g., Annexin V staining) at various concentrations. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture | Use cells with a consistent passage number and ensure a uniform cell seeding density for all experiments. Cell health and confluency can significantly impact experimental outcomes. |
| Inconsistent Compound Handling | Prepare fresh dilutions of this compound for each experiment. Ensure accurate and consistent pipetting. |
| Assay Variability | Standardize all incubation times and reagent concentrations. Use a consistent and validated protocol for all replicates and experiments. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of ML786
| Target | IC50 (nM) |
| B-RafV600E | 2.1 |
| C-Raf | 2.5 |
| Wild-type B-Raf | 4.2 |
| Abl-1 | <0.5 |
| RET | 0.8 |
| KDR | 6.2 |
| DDR2 | 7.0 |
| EPHA2 | 11 |
| pERK (in A375 cells) | 60 |
Data compiled from multiple sources.[2][3][4][5]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
Target cell line (e.g., A375)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Treatment: Remove the old medium and add the prepared dilutions of this compound to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Measuring Inhibition of ERK Phosphorylation
This protocol details the procedure to assess the on-target activity of this compound by measuring the levels of phosphorylated ERK (pERK).
Materials:
-
Target cell line (e.g., A375)
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the pERK signal to total ERK and the loading control.
Mandatory Visualizations
Caption: Simplified MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. A375 Xenograft Model | Xenograft Services [xenograft.net]
- 5. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors in Cancer Cells
Disclaimer: No specific information regarding off-target effects of ML786 dihydrochloride (B599025) in cancer cells was found in the available resources. The following technical support center is a generalized guide for researchers investigating potential off-target effects of kinase inhibitors, using methodologies and principles discussed in the provided search results. This information should be adapted for the specific compound under investigation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cancer cell death at concentrations of our compound (e.g., ML786 dihydrochloride) that are much higher than its reported IC50 for the intended target. Could this be due to off-target effects?
A1: Yes, this is a strong indication of potential off-target activity. When a drug elicits a cellular response at concentrations significantly above its known on-target inhibitory concentration, it is crucial to investigate other potential molecular interactions.[1] Many experimental cancer drugs have been found to kill cancer cells through off-target effects, even when their intended target is genetically removed.[2][3][4]
Q2: What are the initial steps to confirm if the observed cytotoxicity of our compound is due to off-target effects?
A2: A primary step is to determine if the intended target is essential for the proliferation of your cancer cell line.[2][4] A CRISPR/Cas9-mediated knockout of the target protein can be performed. If the cells lacking the target protein still exhibit sensitivity to your compound, it strongly suggests that the cytotoxicity is mediated by one or more off-target interactions.[2][5]
Q3: How can we identify the potential off-target proteins of our kinase inhibitor?
A3: A comprehensive kinase selectivity profile is a recommended approach.[1] This can be achieved through in vitro kinase screening assays against a broad panel of kinases. Such screens can reveal other kinases that are inhibited by your compound, sometimes with even greater potency than the intended target.
Q4: Our results with the compound are inconsistent between experiments. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Compound Stability and Solubility: Ensure the compound is stored correctly (e.g., at -20°C) and avoid repeated freeze-thaw cycles. Confirm that the compound is fully dissolved in the solvent (e.g., DMSO) and that the final solvent concentration in the cell culture medium is not cytotoxic (typically <0.1%).[1]
-
Cell Culture Conditions: Variations in cell passage number, cell density, and serum concentration can significantly impact experimental outcomes. Maintaining consistent cell culture practices is essential.[1]
Troubleshooting Guides
Problem 1: No significant inhibition of cancer cell growth is observed, even at high concentrations of the compound.
| Potential Cause | Troubleshooting Step |
| Cell Line Insensitivity | Confirm that your cancer cell line is dependent on the signaling pathway of the intended target. Cell lines with downstream mutations (e.g., in RAS or RAF for an EGFR inhibitor) may be resistant.[1] |
| Low Inhibitor Concentration | Perform a dose-response experiment across a wider range of concentrations to determine the optimal inhibitory concentration for your specific cell line.[1] |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time and initial cell seeding density. |
Problem 2: Unexpected or paradoxical effects on cancer cells are observed (e.g., increased proliferation at certain concentrations).
| Potential Cause | Troubleshooting Step |
| Complex Off-Target Effects | The compound may be inhibiting multiple kinases with opposing roles in cell signaling. A comprehensive kinase selectivity profile can help identify these off-target interactions.[1] Consider using a structurally unrelated inhibitor of the same primary target to see if the paradoxical effect is replicated. |
| Compound Degradation | Prepare fresh dilutions of the compound from a properly stored stock solution for each experiment to rule out issues with compound integrity.[1] |
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile for "Compound X"
| Kinase | IC50 (nM) |
| Primary Target Kinase | 50 |
| Off-Target Kinase A | 15 |
| Off-Target Kinase B | 85 |
| Off-Target Kinase C | >1000 |
This table illustrates how a kinase screen might reveal off-target kinases with higher or similar binding affinity compared to the primary target.
Table 2: Hypothetical Cell Viability (MTT Assay) Data
| Cell Line | Treatment | Concentration (µM) | % Viability (relative to control) |
| Wild-Type Cancer Cells | Compound X | 1 | 85 |
| Wild-Type Cancer Cells | Compound X | 10 | 40 |
| Target Knockout Cells | Compound X | 1 | 82 |
| Target Knockout Cells | Compound X | 10 | 38 |
This table demonstrates a scenario where the compound retains its cytotoxic effect in cells lacking the primary target, pointing to off-target effects.[2]
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol provides a general method for assessing cell viability based on the metabolic conversion of MTT to a colored formazan (B1609692) product by living cells.[6][7]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of the compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Kinase Selectivity Profiling (General Workflow)
This outlines a general workflow for identifying off-target kinases.
-
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases.
-
Procedure:
-
Submit the compound to a commercial service or an in-house facility that offers kinase screening panels.
-
The compound is typically screened at a fixed concentration (e.g., 1 µM) against hundreds of purified kinases.
-
The percentage of inhibition for each kinase is determined.
-
For kinases showing significant inhibition, follow-up dose-response experiments are performed to determine the IC50 values.
-
The results are analyzed to identify potent off-target interactions.
-
Visualizations
Caption: Workflow for identifying off-target effects of a compound.
Caption: Hypothetical signaling of an off-target kinase.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Managing ML786 Dihydrochloride In Vivo
Disclaimer: Information regarding "ML786 dihydrochloride" is not publicly available. The following technical support guide is a template based on best practices for in vivo studies of novel small molecule inhibitors. Researchers should adapt this guide using their specific experimental data for ML786 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: Based on its potential classification as a SENP1 inhibitor, this compound would likely function by inhibiting Sentrin-specific protease 1 (SENP1). SENP1 is a cysteine protease that removes Small Ubiquitin-like Modifier (SUMO) proteins from target proteins, a process called deSUMOylation.[1][2][3] By inhibiting SENP1, this compound would lead to the hyper-SUMOylation of various proteins, affecting their stability, localization, and activity.[3] This can impact key cellular processes and signaling pathways involved in cancer progression, such as those mediated by c-Myc, p53, and Hypoxia-Inducible Factor 1α (HIF-1α).[1][3]
Q2: How should this compound be prepared for in vivo administration?
A2: The optimal formulation for this compound depends on its solubility and stability characteristics. A common starting point for many small molecule inhibitors is to first dissolve the compound in a small amount of a non-polar solvent like DMSO, and then dilute it to the final concentration with an aqueous vehicle such as sterile saline or a solution containing a solubilizing agent like Tween 80 or PEG400. It is crucial to perform solubility tests to determine the best vehicle for your specific batch of this compound.
Q3: What are the common signs of toxicity to monitor for in animal models treated with this compound?
A3: Common signs of toxicity in animal models include, but are not limited to:
-
General Health: Weight loss, ruffled fur, lethargy, changes in posture or behavior.
-
Gastrointestinal: Diarrhea, constipation, dehydration.
-
Cardiovascular: Changes in heart rate, flushing of the skin.[4]
-
Injection Site: Swelling, redness, or irritation at the site of injection.
Daily monitoring of the animals is essential.[7]
Q4: How can I determine the Maximum Tolerated Dose (MTD) for this compound?
A4: A dose-range finding study is necessary to determine the MTD. This typically involves administering escalating doses of this compound to small groups of animals and monitoring them for a set period. The MTD is generally defined as the highest dose that does not cause unacceptable toxicity (e.g., more than 15-20% body weight loss or severe clinical signs).
Troubleshooting Guides
Issue 1: Significant Weight Loss Observed in Treated Animals
-
Possible Cause: The dose of this compound may be too high, or the formulation may be causing adverse effects.
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the administered dose of this compound.
-
Check Vehicle Toxicity: Administer the vehicle alone to a control group to ensure it is not causing the weight loss.
-
Provide Supportive Care: Ensure easy access to food and water. Supplemental nutrition may be necessary.
-
Monitor Food and Water Intake: Quantify daily consumption to determine if the weight loss is due to reduced intake.
-
Issue 2: Injection Site Reactions
-
Possible Cause: The formulation may be irritating, the pH may be too low, or the compound may be precipitating out of solution.
-
Troubleshooting Steps:
-
Check Solubility: Ensure this compound is fully dissolved in the vehicle at the time of injection.
-
Adjust Formulation: Consider using a different vehicle or adding a solubilizing agent.
-
Rotate Injection Sites: If possible, rotate the site of administration.
-
Dilute the Compound: A larger injection volume with a lower concentration may be better tolerated, but be mindful of volume limits for the chosen route of administration.
-
Issue 3: Inconsistent Efficacy or Toxicity Between Experiments
-
Possible Cause: Inconsistent formulation, degradation of the compound, or variability in animal health.
-
Troubleshooting Steps:
-
Prepare Fresh Formulations: Always prepare the dosing solution fresh for each experiment.[7]
-
Verify Compound Stability: If possible, analyze the stability of this compound in the chosen vehicle over the duration of the experiment.
-
Standardize Procedures: Ensure all experimental procedures, including animal handling and injection techniques, are consistent.
-
Health Status of Animals: Use animals of a similar age and weight, and ensure they are healthy before starting the experiment.
-
Data Presentation
Table 1: Summary of In Vivo Toxicity for this compound
| Dose (mg/kg) | Route of Administration | Dosing Schedule | Mean Body Weight Change (%) | Key Clinical Observations | Mortality |
| e.g., 10 | e.g., i.p. | e.g., Daily for 14 days | e.g., -5% | e.g., Mild lethargy | e.g., 0/5 |
| e.g., 25 | e.g., i.p. | e.g., Daily for 14 days | e.g., -15% | e.g., Ruffled fur, moderate lethargy | e.g., 1/5 |
| e.g., 50 | e.g., i.p. | e.g., Daily for 14 days | e.g., -25% | e.g., Severe lethargy, dehydration | e.g., 3/5 |
Table 2: Dose-Response Data for this compound in an Efficacy Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | - | e.g., 1500 | - |
| This compound | e.g., 10 | e.g., 1000 | e.g., 33% |
| This compound | e.g., 25 | e.g., 500 | e.g., 67% |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
-
Vehicle Preparation: Prepare a vehicle of 5% DMSO, 40% PEG400, and 55% sterile saline.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of DMSO to the powder and vortex until fully dissolved.
-
Add the PEG400 and vortex to mix.
-
Add the sterile saline in a dropwise manner while vortexing to prevent precipitation.
-
-
Final Formulation: The final solution should be clear. Prepare fresh daily and protect from light if the compound is light-sensitive.
Protocol 2: In Vivo Toxicity and Efficacy Study in a Xenograft Model
-
Cell Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
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Randomization: Randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound or vehicle according to the predetermined dose and schedule (e.g., daily i.p. injection).
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Record body weight daily.
-
Observe for any clinical signs of toxicity daily.
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size, or if signs of severe toxicity are observed. Collect tumors and other tissues for downstream analysis.
Visualizations
Caption: Hypothetical signaling pathway of this compound as a SENP1 inhibitor.
Caption: General experimental workflow for an in vivo study.
Caption: Troubleshooting decision tree for common in vivo issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Emerging role of SENP1 in tumorigenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are the side effects of Histamine Dihydrochloride? [synapse.patsnap.com]
- 5. Antihistamine Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. drugs.com [drugs.com]
- 7. benchchem.com [benchchem.com]
ML786 dihydrochloride stability in long-term storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of ML786 dihydrochloride (B599025). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid ML786 dihydrochloride?
For optimal long-term stability, solid this compound should be stored at 4°C.[1] It is crucial to keep the container tightly sealed in a dry and well-ventilated area to prevent moisture absorption and degradation.[1][2]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in water and DMSO up to 100 mM. For stock solutions, it is recommended to:
-
Prepare aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store these aliquots at -20°C for short to medium-term storage (generally usable for up to one month) or at -80°C for longer-term storage (potentially up to six months).
-
Whenever possible, solutions should be freshly prepared and used on the same day.[3]
Q3: Can I store this compound at room temperature?
Short-term exposure to room temperature, such as during shipping, is unlikely to significantly affect the product's efficacy.[3] However, for long-term storage, maintaining the recommended 4°C for solid compound and -20°C or -80°C for solutions is critical to prevent degradation.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar dihydrochloride compounds can be susceptible to hydrolysis, especially when exposed to moisture.[4][5] Exposure to light and high temperatures can also accelerate the degradation of complex organic molecules.[6][7]
Q5: Are there any known incompatibilities for this compound?
Avoid strong bases and oxidizing agents, as they may react with the compound.[8] It is also advisable to avoid conditions of high humidity.[6]
Stability and Storage Data Summary
| Form | Storage Condition | Recommended Duration | Key Considerations |
| Solid | 4°C | Up to 6 months or as specified by the supplier | Keep container tightly sealed and in a dry, well-ventilated place.[1][2] |
| Solution (DMSO or Water) | -20°C | Up to 1 month[3][9] | Aliquot to avoid freeze-thaw cycles. Use tightly sealed vials. |
| Solution (DMSO or Water) | -80°C | Up to 6 months[9][10] | Preferred for longer-term storage of solutions. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[3]
-
Weighing: In a controlled environment with low humidity, weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of solvent (e.g., DMSO or water) to achieve the desired concentration (e.g., 10 mM or 100 mM).
-
Mixing: Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed vials.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability (General Guideline)
This protocol outlines a general method for assessing the stability of your this compound stock solution using High-Performance Liquid Chromatography (HPLC).
-
Initial Analysis (T=0): Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area and retention time.
-
Storage: Store the remaining aliquots under your desired conditions (e.g., -20°C).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot, allow it to thaw completely, and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Comparison: Compare the peak area of the main compound at each time point to the initial peak area. A significant decrease in the peak area or the appearance of new peaks may indicate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound due to improper storage. | - Prepare a fresh stock solution from solid compound.- Verify the storage conditions and age of the current stock solution.- Perform a quality control check of the stock solution using a validated analytical method like HPLC. |
| Precipitation observed in stock solution after thawing. | - The concentration may be too high for the solvent at the storage temperature.- The solution may have become supersaturated. | - Gently warm the solution and vortex to redissolve the precipitate.- If the precipitate does not dissolve, prepare a fresh, less concentrated stock solution.- Ensure the stock solution concentration is within the solubility limits at the storage temperature. |
| Visible change in the color or appearance of the solid compound. | Potential degradation or contamination. | - Do not use the compound if its physical appearance has changed.- Contact the supplier for a replacement.- Always store the solid compound under the recommended conditions in a tightly sealed container. |
Visual Guides
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to ML786 Dihydrochloride in Melanoma Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming resistance to the BRAF inhibitor ML786 dihydrochloride (B599025) in melanoma cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: While ML786 dihydrochloride is a potent BRAF inhibitor, specific research on resistance mechanisms to this compound is limited. The information provided herein is based on extensive research into resistance mechanisms against other BRAF inhibitors, such as vemurafenib (B611658) and dabrafenib, which target the same BRAFV600E mutation and are expected to share similar resistance profiles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of RAF kinases, with high affinity for the BRAFV600E mutant protein that is frequently expressed in melanoma.[1][2] By inhibiting the kinase activity of BRAFV600E, this compound blocks downstream signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway (RAS-RAF-MEK-ERK), thereby inhibiting tumor cell proliferation and survival.[1][2]
Q2: What are the primary mechanisms of acquired resistance to BRAF inhibitors like this compound in melanoma?
Acquired resistance to BRAF inhibitors is a significant clinical challenge and typically involves the reactivation of the MAPK pathway or the activation of alternative "bypass" signaling pathways. The most common mechanisms include:
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Reactivation of the MAPK Pathway:
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Secondary Mutations: Mutations in genes downstream of BRAF, such as NRAS or MEK1/2, can reactivate the MAPK pathway in a BRAF-independent manner.[3][4]
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BRAF Amplification: An increase in the copy number of the mutant BRAF gene can lead to higher levels of the target protein, overwhelming the inhibitory effect of the drug.
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BRAF Splice Variants: Alternative splicing of the BRAF gene can produce truncated forms of the protein that can dimerize and signal in the presence of the inhibitor.[4]
-
-
Activation of Bypass Pathways:
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PI3K/AKT Pathway Activation: Upregulation of the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a common bypass mechanism. This can be driven by loss of the tumor suppressor PTEN or activating mutations in PI3K or AKT.
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Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs such as the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and MET can activate both the MAPK and PI3K/AKT pathways.[3]
-
-
Phenotypic Changes:
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Epithelial-to-Mesenchymal Transition (EMT): Some resistant cells undergo EMT, which is associated with increased motility and invasion.
-
Cancer Stem Cell (CSC) Phenotype: The emergence of a subpopulation of cells with stem-like properties can contribute to resistance and tumor recurrence.
-
Q3: How can I determine if my melanoma cell line has become resistant to this compound?
Resistance can be identified by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound compared to the parental, sensitive cell line. This is typically determined using a cell viability assay (e.g., MTT or CellTiter-Glo). A fold-increase in IC50 of 10-fold or greater is generally considered a strong indicator of resistance.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and resistant melanoma cells.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cell viability after this compound treatment. | 1. Cell line may have intrinsic or acquired resistance. 2. Incorrect drug concentration or degradation. 3. Suboptimal cell culture conditions. | 1. a) Perform an IC50 determination to confirm resistance. b) Analyze key signaling pathways (MAPK and PI3K/AKT) by Western blot to identify potential resistance mechanisms. 2. a) Verify the concentration of your this compound stock. b) Prepare fresh drug dilutions for each experiment. 3. Ensure proper cell density, media composition, and incubator conditions. |
| Inconsistent Western blot results for p-ERK or p-AKT. | 1. Suboptimal protein extraction or quantification. 2. Issues with antibody quality or concentration. 3. Inconsistent sample loading. | 1. a) Use appropriate lysis buffers with phosphatase and protease inhibitors. b) Perform a protein quantification assay (e.g., BCA) to ensure equal loading. 2. a) Titrate primary and secondary antibodies to determine the optimal concentration. b) Include positive and negative controls. 3. Use a loading control (e.g., β-actin, GAPDH) to normalize protein levels. |
| Difficulty in establishing a stable this compound-resistant cell line. | 1. Drug concentration is too high, leading to excessive cell death. 2. Insufficient duration of drug exposure. 3. Heterogeneous cell population. | 1. Start with a low concentration of this compound (around the IC20-IC30) and gradually increase the concentration over several weeks to months. 2. Be patient; establishing a stable resistant line can take several months. 3. Consider single-cell cloning to isolate and expand resistant clones. |
| Resistant cells show a different morphology or growth rate. | This is a common observation. Resistance can be associated with phenotypic changes such as altered morphology (e.g., more mesenchymal) and a slower proliferation rate. | Document these changes as part of the characterization of your resistant cell line. These observations can provide clues about the underlying resistance mechanisms. |
Quantitative Data Summary
The following tables summarize typical quantitative data observed in studies of BRAF inhibitor resistance. Note that these are representative values and may vary depending on the specific cell line and experimental conditions.
Table 1: Representative IC50 Values for BRAF Inhibitors in Sensitive vs. Resistant Melanoma Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| A375 | 0.1 - 0.5 | > 10 | > 20 - 100 |
| SK-MEL-28 | 0.2 - 0.8 | > 15 | > 18 - 75 |
| WM793 | 0.05 - 0.2 | > 5 | > 25 - 100 |
Table 2: Typical Changes in Protein Expression/Activation in Resistant Cells
| Protein | Change in Resistant Cells | Pathway |
| p-ERK1/2 | Reactivated/Increased | MAPK |
| p-MEK1/2 | Increased | MAPK |
| NRAS | Increased expression or mutation | MAPK |
| p-AKT | Increased | PI3K/AKT |
| p-S6K | Increased | PI3K/AKT |
| EGFR | Upregulated | RTK Signaling |
| MET | Upregulated | RTK Signaling |
| PTEN | Decreased/Loss of expression | PI3K/AKT |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for MAPK and PI3K/AKT Pathways
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Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Visualizations
Caption: Mechanisms of resistance to this compound in melanoma.
Caption: Experimental workflow for Western blot analysis.
References
Impact of serum concentration on ML786 dihydrochloride activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the activity of ML786 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is ML786 dihydrochloride and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable inhibitor of Raf kinases. It targets key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway. Specifically, it shows strong inhibitory activity against B-Raf (both wild-type and V600E mutant) and C-Raf. By blocking the activity of these kinases, this compound prevents the phosphorylation of downstream targets, ultimately leading to the inhibition of cell proliferation and tumor growth in cancers with a hyperactive MAPK pathway.
Q2: How does the concentration of serum in cell culture media affect the apparent activity of this compound?
A2: The concentration of serum, most commonly Fetal Bovine Serum (FBS), in cell culture media can significantly impact the apparent activity of this compound. Serum contains a high concentration of proteins, with albumin being the most abundant. Small molecule inhibitors like ML786 can bind to these serum proteins. This binding is a reversible equilibrium, but it effectively sequesters the inhibitor, reducing the concentration of free, unbound drug available to enter the cells and interact with its target Raf kinases. Consequently, a higher total concentration of this compound may be required to achieve the same level of biological effect in the presence of higher serum concentrations. This phenomenon is observed as a rightward shift in the IC50 curve (an increase in the IC50 value) as the serum percentage increases.
Q3: I am not observing the expected level of p-ERK inhibition with this compound in my cell-based assay. What could be the cause?
A3: Several factors could contribute to lower-than-expected inhibition of ERK phosphorylation (p-ERK). One common reason is "serum interference," where the inhibitor binds to serum proteins in the culture medium, reducing its effective concentration. If you are using a high percentage of serum (e.g., 10% FBS), consider reducing the serum concentration or performing the experiment in serum-free or low-serum media for a short duration. It is also crucial to ensure that the cells have a basally active MAPK pathway. For some cell lines, serum starvation for 4-24 hours prior to inhibitor treatment may be necessary to reduce basal p-ERK levels and create a better window for observing inhibition. Always include a positive control (e.g., a growth factor like EGF to stimulate the pathway) and a vehicle control (e.g., DMSO) in your experimental setup.
Q4: How can I experimentally quantify the effect of serum on the potency of this compound?
A4: To quantify the impact of serum, you can perform a dose-response experiment to determine the IC50 value of this compound under different serum concentrations. This typically involves treating your target cells with a serial dilution of the inhibitor in media containing varying percentages of serum (e.g., 0.5%, 2%, 5%, and 10% FBS). After the treatment period, you can assess the biological outcome of interest. This could be a direct measure of target engagement, such as the inhibition of ERK phosphorylation via Western blot, or a downstream functional outcome, like the inhibition of cell proliferation using a cell viability assay (e.g., MTT or CellTiter-Glo®). Plotting the dose-response curves for each serum concentration will allow you to visualize and quantify the shift in IC50 values.
Data Presentation
Disclaimer: The following data is hypothetical and for illustrative purposes only. It is intended to demonstrate the expected trend in experimental outcomes when assessing the impact of serum on this compound activity. Actual results may vary depending on the cell line, assay conditions, and other experimental factors.
Table 1: Hypothetical IC50 Values of this compound on Cell Viability in A375 Melanoma Cells at Varying FBS Concentrations.
| Serum Concentration (% FBS) | IC50 (nM) | Fold Change in IC50 (vs. 0.5% FBS) |
| 0.5 | 50 | 1.0 |
| 2 | 120 | 2.4 |
| 5 | 280 | 5.6 |
| 10 | 650 | 13.0 |
Table 2: Hypothetical Quantification of p-ERK/Total ERK Ratio by Western Blot in A375 Cells Treated with 100 nM this compound at Varying FBS Concentrations.
| Serum Concentration (% FBS) | p-ERK/Total ERK Ratio (Normalized to Vehicle Control) | % Inhibition of p-ERK |
| 0.5 | 0.25 | 75% |
| 2 | 0.45 | 55% |
| 5 | 0.70 | 30% |
| 10 | 0.90 | 10% |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Cell Viability Assay with Varying Serum Concentrations
-
Cell Seeding: Seed your target cancer cell line (e.g., A375 melanoma cells) into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow the cells to adhere overnight in their standard growth medium.
-
Preparation of this compound Dilutions: Prepare a 2X serial dilution series of this compound in culture media with different percentages of FBS (e.g., 1%, 4%, 10%, and 20% FBS to achieve final concentrations of 0.5%, 2%, 5%, and 10%).
-
Cell Treatment: Remove the standard growth medium from the cells and add 100 µL of the prepared 2X drug dilutions to the corresponding wells. Include wells with vehicle control (e.g., DMSO) for each serum condition.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's protocol.
-
Data Analysis: For each serum concentration, normalize the data to the vehicle control. Plot the normalized cell viability against the logarithm of the this compound concentration and use a non-linear regression model (four-parameter logistic fit) to determine the IC50 value.
Protocol 2: Western Blot Analysis of p-ERK Inhibition by this compound under Different Serum Conditions
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates to achieve 70-80% confluency. The next day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours to reduce basal p-ERK levels.
-
Inhibitor Treatment: Prepare dilutions of this compound in low-serum media at the desired concentrations. Treat the serum-starved cells with the inhibitor for a specified time (e.g., 1-2 hours). Include a vehicle control.
-
Cell Lysis: After treatment, place the plates on ice, aspirate the media, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody against total ERK1/2.
-
Densitometry Analysis: Quantify the band intensities for both p-ERK and total ERK using image analysis software (e.g., ImageJ). For each sample, calculate the ratio of the p-ERK signal to the total ERK signal.
Visualizations
Caption: MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing the impact of serum concentration on this compound IC50.
Caption: Troubleshooting decision tree for unexpected results with this compound.
Best practices for handling ML786 dihydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and utilizing ML786 dihydrochloride (B599025) powder in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ML786 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable small molecule inhibitor of Raf kinases.[1][2] Its primary mechanism of action is the inhibition of the MAPK/ERK signaling pathway, which is a key regulator of cell proliferation and survival.[1][3] ML786 has been shown to inhibit B-RafV600E, C-Raf, and wild-type B-Raf with high potency.[1][2][4][5] It also demonstrates inhibitory activity against other tyrosine kinases such as Abl-1, DDR2, EPHA2, and RET.[1][2][3]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of the compound.
-
Powder: The lyophilized powder should be stored at +4°C for short-term storage and at -20°C for long-term storage (up to 3 years).[1][4][5] It is important to keep the powder desiccated.[5]
-
Stock Solutions: For optimal stability, prepare high-concentration stock solutions in a suitable solvent like DMSO or water and store them in small, single-use aliquots to minimize freeze-thaw cycles.[3][5][6] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[4][6]
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in both water and Dimethyl Sulfoxide (DMSO), with a solubility of up to 100 mM in each.[1]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, carefully weigh the desired amount of this compound powder and dissolve it in the appropriate volume of high-purity, anhydrous solvent (e.g., sterile water or DMSO).[6] Vortex the solution until the powder is completely dissolved. For use in sterile cell culture experiments, it is recommended to filter-sterilize the stock solution through a 0.22 µm filter.[6][7]
Q5: What is the recommended final concentration of DMSO in cell culture media?
A5: If using DMSO as a solvent, ensure that the final concentration in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2][6][8] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.[8]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibitor activity in cell-based assays.
-
Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.[6][9]
-
Possible Cause 2: Suboptimal Cell Culture Conditions. High cell density can lead to rapid depletion of the inhibitor from the media.[9]
-
Solution: Maintain a consistent cell density and consider replenishing the media with fresh inhibitor during long-term experiments.[9]
-
-
Possible Cause 3: Off-Target Effects or Cellular Resistance. The observed phenotype may be due to the inhibitor affecting other cellular targets, or the cells may have developed resistance mechanisms.[5][10]
Issue 2: Precipitation of the compound in aqueous buffer or cell culture medium.
-
Possible Cause: Poor Solubility at Working Concentration. While this compound is highly soluble in water, introducing a concentrated stock into an aqueous buffer with a different pH or ionic strength can sometimes lead to precipitation.
-
Solution: When diluting a DMSO stock solution into an aqueous buffer, it is best to make initial serial dilutions in DMSO before adding the final diluted sample to your buffer. If precipitation occurs, gentle warming or sonication may help to redissolve the compound, but be cautious as this could degrade the inhibitor.[7] Always visually inspect the final working solution for any precipitates before adding it to your cells.[4][8]
-
Issue 3: High background signal or non-specific effects in the assay.
-
Possible Cause: Compound Aggregation. At high concentrations, small molecules can form aggregates, leading to non-specific inhibition.[8]
-
Solution: Perform a dose-response curve to identify a suitable concentration range. Including a small amount of non-ionic detergent like 0.01% Triton X-100 in biochemical assays can help disrupt aggregates.[8]
-
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 611.48 g/mol | [1][4] |
| Formula | C29H29F3N4O3·2HCl | [1][4] |
| Purity | ≥98% | [1][2] |
| Solubility | ≤ 100 mM in Water≤ 100 mM in DMSO | [1] |
| IC50 Values | B-RafV600E: 2.1 nMC-Raf: 2.5 nMWild-type B-Raf: 4.2 nM | [1][2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO) or sterile deionized water
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 0.61148 mg of this compound (Molecular Weight = 611.48 g/mol ).
-
Weigh the powder: Carefully weigh the calculated mass of the powder in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO or water to the tube.
-
Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Visually inspect to ensure there are no particulates.
-
Sterile Filtration (Optional but Recommended for Cell Culture): Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the sterile solution into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C.
Protocol 2: In Vitro Kinase Assay to Determine IC50 of ML786
This protocol provides a general framework. Specific components like the kinase, substrate, and detection reagents will depend on the chosen assay platform.
Materials:
-
Active Raf kinase (e.g., B-RafV600E)
-
Kinase substrate (e.g., MEK1)
-
ATP
-
Assay buffer
-
This compound stock solution
-
Detection reagent (e.g., phospho-specific antibody)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the kinase and substrate to the wells of a microplate.
-
Add the serially diluted ML786 or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Validation & Comparative
A Preclinical Showdown: ML786 Dihydrochloride vs. The Clinically Proven Dabrafenib in BRAF-Mutant Cancers
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, a direct comparison of novel inhibitors against established drugs is crucial for informed decision-making. This guide provides an objective, data-driven comparison of the preclinical efficacy of ML786 dihydrochloride (B599025), a potent Raf kinase inhibitor, and dabrafenib (B601069), an FDA-approved BRAF inhibitor for the treatment of BRAF V600-mutant cancers.
While dabrafenib has a well-documented clinical track record, ML786 dihydrochloride has demonstrated promising preclinical activity. This comparison will delve into their mechanisms of action, in vitro potency, and in vivo anti-tumor effects, supported by available experimental data. It is important to note that this compound is a preclinical compound with no available clinical trial data, a key differentiator from the clinically validated dabrafenib.
Mechanism of Action: Targeting the MAPK Pathway
Both this compound and dabrafenib exert their anti-cancer effects by targeting key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway, when constitutively activated by mutations in genes like BRAF, drives uncontrolled cell proliferation and survival in various cancers, including melanoma.
Dabrafenib is a potent and selective inhibitor of the BRAF kinase, particularly the V600E mutant form.[1][2] By binding to the ATP-binding site of mutant BRAF, dabrafenib blocks its kinase activity, thereby preventing the downstream phosphorylation of MEK and ERK.[1][2] This inhibition leads to cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[3]
This compound is also a potent inhibitor of Raf kinases.[4][5] It demonstrates significant activity against B-RafV600E, wild-type B-Raf, and C-Raf.[4][5] Similar to dabrafenib, its mechanism involves the inhibition of the MAPK pathway, leading to a reduction in phosphorylated ERK (pERK).[5] Beyond Raf kinases, this compound also shows inhibitory activity against other tyrosine kinases such as Abl-1, DDR2, EPHA2, and RET.[6][7]
In Vitro Efficacy: A Comparison of Potency
The potency of a kinase inhibitor is a critical determinant of its potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target | IC50 (nM) | Reference |
| This compound | B-RafV600E | 2.1 | [6] |
| C-Raf | 2.5 | [6] | |
| Wild-type B-Raf | 4.2 | [6] | |
| Dabrafenib | B-RafV600E | 0.6 | [8] |
| C-Raf | 5 | [8] | |
| Wild-type B-Raf | 3.2 | [8] |
Table 1: In Vitro Kinase Inhibitory Potency of this compound and Dabrafenib.
Based on the available data, both this compound and dabrafenib are highly potent inhibitors of B-RafV600E in the low nanomolar range. Dabrafenib appears to be slightly more potent against the B-RafV600E mutant, while this compound shows slightly greater potency against wild-type B-Raf and C-Raf.
In cell-based assays, dabrafenib has been shown to inhibit the proliferation of BRAF V600E mutant melanoma cell lines with IC50 values typically below 100 nM.[6] For instance, in a panel of 23 BRAF V600 mutant human melanoma cell lines, dabrafenib demonstrated sensitivity (IC50 < 100 nM) in 43% of the cell lines.[6]
In Vivo Anti-Tumor Activity: Preclinical Evidence
The ultimate test of a potential anti-cancer agent's efficacy lies in its ability to inhibit tumor growth in vivo. Both this compound and dabrafenib have demonstrated anti-tumor activity in preclinical xenograft models.
This compound: In nude mice bearing A375M melanoma xenografts (which harbor the B-RafV600E mutation), oral administration of this compound at a dose of 75 mg/kg resulted in the inhibition of tumor growth.[5] Importantly, this was achieved without any reported signs of toxicity or weight loss in the animals.[5]
Dabrafenib: The in vivo efficacy of dabrafenib is well-established. In a human tumor xenograft model using the BRAF V600E-positive A375P cell line, oral administration of dabrafenib at 30 mg/kg once daily for 14 days led to significant tumor growth inhibition.[9][10] Pharmacodynamic studies in these models confirmed that dabrafenib treatment resulted in a sustained reduction of pERK in the tumors.[9][10]
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in this comparison.
In Vitro Kinase Assay
Objective: To determine the IC50 value of a compound against a specific kinase.
Methodology:
-
Recombinant kinase (e.g., B-RafV600E) is incubated with a specific substrate and ATP in a reaction buffer.
-
The compound of interest (e.g., this compound or dabrafenib) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation, fluorescence, or luminescence.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the compound concentration.
Cell Proliferation Assay
Objective: To measure the effect of a compound on the growth of cancer cell lines.
Methodology:
-
Cancer cells (e.g., A375 melanoma cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a specific incubation period (typically 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
The absorbance or fluorescence is measured, and the data is used to calculate the IC50 for growth inhibition.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells (e.g., 1-10 million cells).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into control and treatment groups.
-
The test compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for pERK).
Western Blot for pERK Inhibition
Objective: To assess the inhibition of MAPK pathway signaling in cells or tumor tissue.
Methodology:
-
Cells or tumor tissue are lysed to extract proteins.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK (pERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, providing a measure of pERK levels.
-
The membrane can be stripped and re-probed for total ERK as a loading control.
Conclusion: A Tale of Two Inhibitors at Different Stages of Development
This comparison highlights that both this compound and dabrafenib are potent inhibitors of the MAPK pathway with demonstrated anti-tumor activity in preclinical models of BRAF-mutant cancer. While their in vitro potencies against key Raf kinases are comparable, the most significant difference lies in their developmental stage.
Dabrafenib is a clinically approved and widely used therapeutic agent with a large body of evidence supporting its efficacy and safety in patients. In contrast, this compound remains a preclinical entity. The available data on this compound is promising, suggesting it is a potent and orally bioavailable Raf inhibitor. However, without clinical trial data, its therapeutic potential in humans remains to be determined.
For researchers, this compound represents a valuable tool for further investigation into the intricacies of MAPK pathway inhibition and for exploring potential therapeutic strategies. For drug development professionals, the preclinical profile of this compound provides a benchmark for the development of next-generation Raf inhibitors, while the clinical success of dabrafenib underscores the therapeutic validity of this target. Future studies, particularly those that directly compare the preclinical profiles of these two compounds in head-to-head studies and explore the clinical potential of this compound, will be crucial in fully elucidating their respective places in the oncology landscape.
References
- 1. benchchem.com [benchchem.com]
- 2. Melanoma Tumour Model – Braf | Antineo [antineo.fr]
- 3. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
A Comparative Guide to the Potential Combination of ML786 Dihydrochloride and Trametinib in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a key target for therapeutic intervention. The combination of targeted inhibitors acting at different nodes of this pathway has emerged as a powerful strategy to enhance anti-tumor efficacy and overcome resistance. This guide provides a comparative framework for the potential combination of ML786 dihydrochloride (B599025), a potent Raf inhibitor, with the MEK inhibitor trametinib (B1684009). As there is currently no direct published data on the ML786 and trametinib combination, this document will establish the scientific rationale for this pairing, present relevant data from analogous combinations, and provide detailed experimental protocols to guide future research.
Scientific Rationale for Combination Therapy
ML786 is an orally bioavailable inhibitor of Raf kinases, including B-Raf and C-Raf, which are upstream components of the MAPK pathway.[1][2][3] Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2, the direct downstream substrates of Raf.[1][4][5] By targeting two distinct kinases in the same linear pathway, the combination of ML786 and trametinib has the potential to induce a more profound and durable inhibition of ERK signaling, which is the ultimate effector of this cascade. This dual-inhibition strategy is analogous to the clinically successful combination of the BRAF inhibitor dabrafenib (B601069) and trametinib, which has demonstrated superior outcomes compared to monotherapy in BRAF-mutant melanoma.[6]
Comparative Performance Data
While direct comparative data for ML786 with trametinib is unavailable, we can extrapolate potential efficacy from preclinical data on ML786 and clinical data from other Raf/MEK inhibitor combinations.
Table 1: Preclinical Potency of ML786 and Trametinib (Monotherapy)
| Compound | Target | IC₅₀ (nM) | Cell Line (V600E) Inhibition (IC₅₀) | Reference |
| ML786 | V600EΔB-Raf | 2.1 | A375 (pERK): 60 nM | [1][3] |
| wt B-Raf | 4.2 | [1][3] | ||
| C-Raf | 2.5 | [1][3] | ||
| Trametinib | MEK1/MEK2 | 0.7 - 14.9 | BRAFV600E cell lines: 1.0 - 2.5 nM | [7] |
Table 2: Clinical Efficacy of Trametinib in Combination with Dabrafenib (BRAF V600E/K-mutant Melanoma)
| Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Dabrafenib + Trametinib | >60% | >9 months | [8] |
| Dabrafenib Monotherapy | 27% | 5.5 months | [8] |
This data highlights the significant improvement in clinical outcomes when a MEK inhibitor is combined with a Raf inhibitor in a relevant patient population. A similar synergistic effect could be hypothesized for the combination of ML786 and trametinib.
Proposed Experimental Protocols for Combination Assessment
To formally evaluate the potential of an ML786 and trametinib combination, a series of preclinical experiments are necessary.
Cell Viability and Synergy Analysis
-
Objective: To determine the effect of ML786 and trametinib, alone and in combination, on the proliferation of cancer cells and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
-
Methodology:
-
Cell Culture: Culture human cancer cell lines with known MAPK pathway alterations (e.g., A375, melanoma, BRAF V600E) in appropriate media.
-
Drug Treatment: Plate cells in 96-well plates and treat with a dose-response matrix of ML786 and trametinib for 72 hours.
-
Viability Assay: Assess cell viability using an MTS or MTT assay.
-
Data Analysis: Calculate IC₅₀ values for each drug alone. Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis for Pathway Inhibition
-
Objective: To confirm that the combination of ML786 and trametinib leads to enhanced inhibition of the MAPK pathway.
-
Methodology:
-
Treatment: Treat cells with ML786, trametinib, or the combination at specified concentrations for a short duration (e.g., 2-4 hours).
-
Lysis: Lyse cells and quantify protein concentration.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe membranes with primary antibodies against total and phosphorylated forms of ERK and MEK, as well as markers for apoptosis (e.g., cleaved PARP, cleaved Caspase-3). Use an appropriate loading control (e.g., GAPDH, β-actin).
-
Detection: Use secondary antibodies conjugated to HRP and an enhanced chemiluminescence (ECL) substrate for detection.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the ML786 and trametinib combination in a preclinical animal model.
-
Methodology:
-
Model System: Use immunodeficient mice (e.g., nude or NSG) for tumor implantation.
-
Tumor Implantation: Subcutaneously inject a suspension of a relevant cancer cell line (e.g., A375) into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups: Vehicle control, ML786 alone, trametinib alone, and ML786 + trametinib.
-
Dosing: Administer drugs orally based on previously established efficacious doses.[1]
-
Efficacy Assessment: Measure tumor volume and mouse body weight regularly.
-
Endpoint: At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., western blot for pERK).
-
Alternative MEK Inhibitor Combinations
The principle of combining a MEK inhibitor with an inhibitor of an upstream or parallel pathway is well-established. Should the ML786/trametinib combination be explored, it would be benchmarked against other synergistic combinations.
Table 3: Examples of Other MEK Inhibitor Combination Strategies
| MEK Inhibitor | Combination Partner | Partner's Target | Rationale | Reference |
| Trametinib | Dabrafenib | BRAF | Vertical inhibition of the MAPK pathway | [6] |
| Trametinib | Metformin | PI3K/AKT/mTOR (indirect) | Dual inhibition of parallel growth pathways | [9] |
| Trametinib | TAK228 (Sapanisertib) | mTORC1/2 | Dual inhibition of MAPK and PI3K/mTOR pathways | |
| CI-1040 | ZSTK474 | PI3K | Dual inhibition of parallel growth pathways |
Conclusion
The combination of the Raf inhibitor ML786 and the MEK inhibitor trametinib represents a scientifically sound and promising area for future preclinical investigation. Based on the established success of dual MAPK pathway inhibition, this combination has the potential to offer enhanced anti-tumor activity. The experimental protocols outlined in this guide provide a clear roadmap for researchers to rigorously evaluate the synergistic potential and therapeutic efficacy of this novel combination. The data generated from such studies will be crucial in determining its viability for further development as a cancer therapeutic.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. apexbt.com [apexbt.com]
- 3. ML 786 dihydrochloride | CAS 1237536-18-3 | ML786 2HCl | Tocris Bioscience [tocris.com]
- 4. Cellosaurus cell line 786-O (CVCL_1051) [cellosaurus.org]
- 5. 786-0 Renal cancer cell line-derived exosomes promote 786-0 cell migration and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-kinase second-messenger signaling: new pathways with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 786-O Cells [cytion.com]
Kinase Selectivity Profile of ML786 Dihydrochloride: A Comparative Guide for Researchers
In the landscape of cancer therapeutics, the development of highly selective kinase inhibitors is paramount to maximizing efficacy while minimizing off-target effects. This guide provides a detailed comparison of the kinase selectivity profile of ML786 dihydrochloride (B599025) against other notable Raf inhibitors, including first-generation inhibitors and newer pan-Raf inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Introduction to Raf Inhibition
The Raf kinases (A-Raf, B-Raf, and C-Raf) are critical components of the RAS-RAF-MEK-ERK signaling pathway, a cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in the BRAF gene, is a key driver in numerous cancers, most notably melanoma.[2] While first-generation inhibitors were designed to target specific B-Raf mutants, the development of resistance and the role of other Raf isoforms have spurred the development of pan-Raf inhibitors that target multiple forms of the Raf kinase.
ML786 is a potent, orally bioavailable Raf inhibitor.[3] This guide will objectively compare its kinase selectivity with that of Sorafenib (a multi-kinase inhibitor with Raf activity), selective B-Raf inhibitors (Vemurafenib, Dabrafenib, Encorafenib), and other pan-Raf inhibitors (KIN-2787, Belvarafenib).
Comparative Kinase Selectivity Data
The following tables summarize the inhibitory activity of ML786 dihydrochloride and other selected Raf inhibitors against their primary Raf targets and a broader panel of kinases. This data, compiled from various biochemical assays, provides a quantitative overview of their respective selectivity profiles.
Table 1: Potency Against Primary Raf Kinase Targets
| Inhibitor | B-Raf (WT) IC50 (nM) | B-Raf (V600E) IC50 (nM) | C-Raf (Raf-1) IC50 (nM) | A-Raf IC50 (nM) | Inhibitor Class |
| ML786 | 4.2[3] | 2.1[3] | 2.5[3] | - | Pan-Raf |
| Sorafenib | 20 | 6 | 6 | - | Multi-kinase |
| Vemurafenib | - | 31[4] | 48[4] | - | Selective B-Raf |
| Dabrafenib | - | 0.8 | 5.0 | - | Selective B-Raf |
| Encorafenib | - | 0.3 | 8 | - | Selective B-Raf |
| KIN-2787 | - | - | 0.06 - 3.46[5] | 0.06 - 3.46[5] | Pan-Raf |
| Belvarafenib | 41[6] | 7[6] | 2[6] | - | Pan-Raf |
Table 2: Off-Target Kinase Activity Profile
| Inhibitor | Key Off-Target Kinases (Inhibition Data) | Selectivity Summary |
| ML786 | Abl-1 (<0.5 nM), DDR2 (7.0 nM), EPHA2 (11 nM), KDR (6.2 nM), RET (0.8 nM)[3] | Potent inhibitor of a small panel of tyrosine kinases in addition to Raf kinases. A comprehensive kinome scan is not publicly available. |
| Sorafenib | VEGFR-2, VEGFR-3, PDGFR-β, c-Kit, Flt-3 | Multi-kinase inhibitor targeting several receptor tyrosine kinases involved in angiogenesis and cell proliferation.[7] |
| Vemurafenib | Highly selective for B-Raf V600E.[8] | Exhibits high selectivity with minimal off-target kinase inhibition. |
| Dabrafenib | ALK5, SIK2, NEK9, CDK16, CAMK1α, MAP3K11 (<100 nM) | Selective for Raf kinases, but also inhibits a number of other kinases at nanomolar concentrations. |
| Encorafenib | GSK3β, JNK2 (IC50 < 1 µM) | Highly selective, with potent inhibition of only a few other kinases besides Raf. |
| KIN-2787 | DDR1, p38β | Exhibits exceptional kinome selectivity, with only 2 out of 669 non-RAF kinases inhibited by >75% at 1 µM. |
| Belvarafenib | CSF1R (44 nM), DDR1 (77 nM), DDR2 (182 nM)[6] | High selectivity toward Raf kinases, with a few other kinases inhibited at nanomolar concentrations.[6] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors function and how their selectivity is determined, the following diagrams illustrate the Raf signaling pathway and a typical experimental workflow for kinase selectivity profiling.
Experimental Protocols
The data presented in this guide are typically generated using biochemical assays designed to measure the activity of a specific kinase in the presence of an inhibitor. Below are detailed methodologies for common kinase screening assays.
Radiometric Kinase Assay (e.g., HotSpot℠ Assay)
This assay is considered a gold standard for its direct measurement of kinase activity.
-
Principle: This method measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) to a specific substrate by the kinase.
-
Protocol:
-
Reaction Setup: In a microplate, the test compound (e.g., ML786) at various concentrations is pre-incubated with the purified kinase and its specific substrate in a reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane (e.g., phosphocellulose) that specifically binds the substrate.
-
Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: Kinase activity is calculated based on the amount of incorporated radioactivity. The percentage of inhibition for each compound concentration is determined relative to a vehicle control (e.g., DMSO), and IC50 values are calculated by fitting the data to a dose-response curve.
-
Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This is a widely used non-radioactive method for high-throughput screening.
-
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Protocol:
-
Kinase Reaction: The kinase reaction is set up in a microplate by incubating the kinase, substrate, ATP, and the test inhibitor at various concentrations.
-
Reaction Termination and ATP Depletion: After the kinase reaction incubation, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: A Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP produced in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
Detection: The luminescence is measured using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined from the dose-response curve.
-
Conclusion
This compound emerges as a potent pan-Raf inhibitor with significant activity against wild-type B-Raf, the V600E mutant, and C-Raf. Its off-target profile, based on available data, indicates inhibition of a small number of other kinases, some with high potency. In comparison, first-generation inhibitors like Vemurafenib show high selectivity for B-Raf V600E, while multi-kinase inhibitors such as Sorafenib have a broader range of targets. Newer pan-Raf inhibitors like KIN-2787 demonstrate exceptional selectivity for the Raf family.
The choice of a suitable Raf inhibitor for research or therapeutic development depends on the specific biological question or the genetic context of the cancer being studied. For studies focused on the specific role of B-Raf V600E, a highly selective inhibitor like Vemurafenib may be advantageous. In contrast, for investigating the broader roles of Raf signaling or overcoming resistance mediated by other Raf isoforms or pathway reactivation, a pan-Raf inhibitor like ML786 or KIN-2787 could be more appropriate. A comprehensive understanding of the kinase selectivity profile, as outlined in this guide, is essential for interpreting experimental results accurately and for anticipating potential on- and off-target effects. Further comprehensive kinome-wide profiling of ML786 would be beneficial to fully delineate its selectivity and compare it directly with other pan-Raf inhibitors.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Therapeutic Inhibitors against Mutated BRAF and MEK for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 4. KIN-2787: A Next-Generation Pan-RAF Inhibitor Effective Against Class II and III BRAF Mutant Cancers [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
A Comparative Guide to the In Vivo Efficacy of Novel Raf Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy has been significantly reshaped by the advent of targeted treatments, particularly for malignancies driven by the RAS-RAF-MEK-ERK signaling pathway. First-generation BRAF inhibitors, such as vemurafenib (B611658) and dabrafenib, offered a paradigm shift in the management of BRAF V600-mutant melanoma. However, their efficacy is often curtailed by the emergence of resistance and the paradoxical activation of the MAPK pathway in BRAF wild-type cells. This has catalyzed the development of a new wave of Raf kinase inhibitors designed to overcome these limitations. This guide provides an objective comparison of the in vivo efficacy of select novel Raf inhibitors, supported by preclinical experimental data, to inform ongoing research and drug development efforts.
Next-Generation Raf Inhibitors: Beyond the First Wave
Novel Raf inhibitors are broadly categorized as "paradox-breakers" or "pan-RAF" inhibitors. These agents are engineered to inhibit both monomeric and dimeric forms of RAF kinases without inducing the paradoxical activation of the MAPK pathway, a key liability of their predecessors. This guide focuses on a comparative analysis of three such next-generation inhibitors: BI 882370 , a DFG-out-binding inhibitor; PF-07799933 , a brain-penetrant, selective, pan-mutant BRAF inhibitor; and PLX8394 , a well-characterized paradox-breaker.
In Vivo Efficacy Comparison
The following table summarizes the in vivo anti-tumor efficacy of these novel inhibitors in comparison to standard-of-care agents in preclinical xenograft models.
| Inhibitor | Cancer Type (Cell Line) | Animal Model | Dosing Regimen | Key Efficacy Findings | Reference |
| BI 882370 | Melanoma (A375) | Nude Mice | 25 mg/kg, BID, p.o. | Superior tumor growth inhibition compared to vemurafenib and dabrafenib.[1][2] | [1][2] |
| Colorectal Carcinoma (Colo205) | Nude Mice | 25 mg/kg, BID, p.o. | Significant tumor growth inhibition.[1][2] | [1][2] | |
| PF-07799933 | Melanoma (BRAF V600E) | Mouse Xenograft | Not Specified | Drove deeper tumor regressions than encorafenib (B612206) + binimetinib.[3][4] | [3][4] |
| NSCLC (BRAF G469A) | Mouse Xenograft | Not Specified | Caused tumor regressions.[3][4] | [3][4] | |
| Melanoma (BRAF V600E + p61 splice variant) | PDX Model | Not Specified | Superior activity to encorafenib + binimetinib.[3][4] | [3][4] | |
| PLX8394 | Melanoma (BRAF V600E, vemurafenib-resistant) | Xenograft | Not Specified | Efficacious against vemurafenib-resistant tumors expressing BRAF splice variants.[5] | [5] |
| Melanoma (NRAS mutant DO4) | Nude Mice | Not Specified | Inhibited tumor growth, unlike the first-generation inhibitor PLX4720.[6] | [6] |
Experimental Protocols
Reproducible and detailed experimental methodologies are paramount for the objective comparison of investigational agents. Below are the summarized protocols for the key in vivo efficacy studies cited in this guide.
Xenograft Tumor Model for Efficacy Assessment
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: Human cancer cell lines (e.g., A375 melanoma, Colo205 colorectal cancer) are cultured and subsequently injected subcutaneously into the flanks of the mice. For patient-derived xenograft (PDX) models, tumor fragments from a patient are implanted.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups to ensure an unbiased comparison.
-
Drug Administration: The investigational Raf inhibitors and comparator agents are administered to the respective treatment groups, typically via oral gavage (p.o.), at a specified dose and schedule (e.g., once daily (QD) or twice daily (BID)). The control group receives the vehicle solution.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of systemic toxicity. The primary endpoint is typically tumor growth inhibition, which is calculated by comparing the change in tumor volume in the treated groups to the control group. In some studies, tumor regression is also assessed.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to measure the modulation of downstream signaling proteins like phosphorylated ERK (p-ERK), confirming target engagement.
Visualizing the Science
To better understand the underlying biology and experimental design, the following diagrams illustrate the Raf signaling pathway and a typical workflow for an in vivo efficacy study.
Caption: The RAF signaling cascade, a key regulator of cell fate.
Caption: A typical workflow for a preclinical in vivo efficacy study.
Conclusion and Future Directions
The preclinical data strongly suggest that next-generation Raf inhibitors such as BI 882370 and PF-07799933 hold significant promise in overcoming the limitations of first-generation agents. Their ability to inhibit a broader range of RAF mutations, including those that confer resistance, and to do so without causing paradoxical pathway activation, represents a substantial advancement. The superior in vivo efficacy demonstrated in various xenograft models underscores their potential for clinical translation.
Further head-to-head preclinical studies under uniform experimental conditions will be invaluable for a more direct comparison of these emerging agents. Moreover, continued investigation into their efficacy in combination with other targeted therapies, such as MEK inhibitors, will be crucial in defining their ultimate place in the armamentarium against RAF-driven cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Studies with ML786 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies remains a critical challenge in oncology. In the landscape of BRAF-mutant melanoma, while first-generation BRAF inhibitors have shown significant efficacy, the development of acquired resistance is nearly inevitable. This guide provides a framework for investigating the potential of ML786 dihydrochloride (B599025), a potent pan-Raf inhibitor, to overcome common mechanisms of resistance to approved BRAF inhibitors such as vemurafenib (B611658) and dabrafenib. By understanding its activity against resistant phenotypes, researchers can better position ML786 in the therapeutic arsenal (B13267) against melanoma.
ML786 Dihydrochloride: A Profile
ML786 is a powerful, orally bioavailable inhibitor of Raf kinases.[1][2] It demonstrates potent inhibition of not only the common BRAF V600E mutant but also wild-type B-Raf and C-Raf.[1][2] Its broader activity spectrum, which also includes other kinases like Abl-1, DDR2, EPHA2, and RET, suggests a potential to circumvent some of the resistance mechanisms that plague more selective BRAF inhibitors.[1][2] The primary mechanism of action for ML786 is the suppression of the MAPK/ERK signaling pathway, a critical driver of proliferation in BRAF-mutant cancers.[1]
The Challenge of Acquired Resistance to BRAF Inhibitors
Acquired resistance to BRAF inhibitors is a multifaceted problem, primarily driven by the reactivation of the MAPK pathway or the activation of alternative survival pathways. Understanding these mechanisms is key to designing effective second-line treatment strategies.
Table 1: Common Mechanisms of Acquired Resistance to BRAF Inhibitors
| Resistance Mechanism | Description | Key Molecular Players |
| MAPK Pathway Reactivation | ||
| Secondary Mutations in NRAS | Activating mutations in NRAS, upstream of BRAF, can reactivate the MAPK cascade. | NRAS (e.g., Q61K, Q61R) |
| BRAF Amplification | Increased copy number of the mutant BRAF gene can lead to higher levels of the target protein, overwhelming the inhibitor. | BRAF V600E |
| BRAF Splice Variants | Alternative splicing of the BRAF gene can produce isoforms that dimerize and signal in the presence of the inhibitor. | p61 BRAF V600E |
| MEK1/2 Mutations | Mutations in the downstream kinases MEK1 or MEK2 can render them constitutively active, bypassing the need for BRAF signaling. | MEK1, MEK2 |
| Bypass Pathway Activation | ||
| PI3K/Akt Pathway Activation | Upregulation of the PI3K/Akt pathway provides an alternative route for cell survival and proliferation. | PI3K, Akt, PTEN loss |
| Receptor Tyrosine Kinase (RTK) Upregulation | Increased expression or activation of RTKs can activate both the MAPK and PI3K/Akt pathways. | EGFR, PDGFRβ, IGF-1R |
A Proposed Framework for Cross-Resistance Studies with ML786
Given the absence of direct published data on ML786 in BRAF inhibitor-resistant models, this section outlines a comprehensive experimental plan to evaluate its potential to overcome acquired resistance.
Experimental Workflow
Detailed Experimental Protocols
1. Generation of BRAF Inhibitor-Resistant Cell Lines
-
Cell Culture: Culture human melanoma cell lines with a BRAF V600E mutation (e.g., A375, WM9) in standard growth medium.
-
Drug Treatment: Expose the cells to gradually increasing concentrations of a BRAF inhibitor (e.g., vemurafenib or dabrafenib), starting from a sub-lethal dose.
-
Selection of Resistant Clones: Continue dose escalation as cells adapt, until a resistant population that can proliferate in the presence of a high concentration of the inhibitor is established. Isolate single-cell clones from the resistant population.
-
Characterization: Characterize the molecular basis of resistance in each clone through targeted sequencing of key genes (BRAF, NRAS, MEK1/2) and assessment of protein expression and phosphorylation levels via Western blot.
2. Cell Viability Assay
-
Cell Seeding: Seed parental and resistant cell lines in 96-well plates.
-
Drug Treatment: Treat the cells with a range of concentrations of ML786, vemurafenib, dabrafenib, and a MEK inhibitor.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a standard method such as the MTT assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug in each cell line.
3. Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, total ERK, phospho-MEK, total MEK, phospho-Akt, total Akt, and a loading control like GAPDH).
-
Detection: Use a chemiluminescent substrate to visualize the protein bands and quantify their intensity.
Hypothetical Data Presentation
The following tables illustrate how the results of these proposed studies could be presented for clear comparison.
Table 2: Hypothetical IC50 Values (nM) of MAPK Pathway Inhibitors in Parental and BRAF Inhibitor-Resistant Melanoma Cell Lines
| Cell Line (Resistance Mechanism) | Vemurafenib | Dabrafenib | Trametinib (MEKi) | ML786 |
| A375 (Parental) | 50 | 20 | 5 | 15 |
| A375-VR1 (NRAS Q61K) | >10,000 | >10,000 | 10 | 50 |
| A375-VR2 (BRAF Amplification) | 5,000 | 2,000 | 8 | 30 |
| A375-DR1 (MEK1 C121S) | >10,000 | >10,000 | >5,000 | 100 |
| WM9 (Parental) | 80 | 35 | 10 | 25 |
| WM9-VR1 (p61 BRAF Splice Variant) | >10,000 | >10,000 | 15 | 60 |
| WM9-DR1 (PTEN Loss / p-Akt High) | 8,000 | 3,500 | 12 | 40 |
Table 3: Hypothetical Western Blot Analysis of MAPK Pathway Activation in Resistant Cells Treated with ML786
| Cell Line (Resistance Mechanism) | Treatment | p-ERK/Total ERK (Fold Change) | p-Akt/Total Akt (Fold Change) |
| A375-VR1 (NRAS Q61K) | Vehicle | 1.0 | 1.0 |
| ML786 (50 nM) | 0.2 | 0.9 | |
| WM9-DR1 (PTEN Loss / p-Akt High) | Vehicle | 1.0 | 1.0 |
| ML786 (40 nM) | 0.3 | 0.4 |
Signaling Pathways in BRAF Inhibitor Resistance
The following diagram illustrates the key signaling pathways involved in BRAF-mutant melanoma and the points at which resistance mechanisms can arise, as well as the potential site of action for ML786.
Conclusion
While direct comparative data for this compound in the context of cross-resistance is not yet available, its mechanism as a pan-Raf inhibitor provides a strong rationale for its investigation in BRAF inhibitor-resistant settings. The experimental framework outlined in this guide offers a systematic approach for researchers to evaluate the efficacy of ML786 against various clinically relevant resistance mechanisms. The resulting data will be crucial in determining the potential of ML786 to address the significant clinical challenge of acquired resistance in BRAF-mutant melanoma.
References
- 1. [PDF] Resistance to BRAF inhibitors: unraveling mechanisms and future treatment options. | Semantic Scholar [semanticscholar.org]
- 2. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
Validating pERK Inhibition as a Biomarker for ML786 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of phosphorylated Extracellular Signal-Regulated Kinase (pERK) is a critical biomarker for assessing the efficacy of targeted cancer therapies aimed at the MAPK/ERK signaling pathway. This guide provides a comprehensive comparison of ML786 dihydrochloride (B599025), a potent Raf inhibitor, with other inhibitors targeting the RAF-MEK-ERK cascade. Experimental data is presented to validate pERK inhibition as a reliable pharmacodynamic biomarker for these compounds.
The RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a common driver of various cancers. As illustrated below, signaling is initiated by upstream signals that activate RAS, which in turn recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). Activated RAF phosphorylates and activates MEK1 and MEK2, which then phosphorylate and activate ERK1 and ERK2. Phosphorylated ERK (pERK) translocates to the nucleus to regulate gene expression, leading to cellular proliferation. Inhibitors targeting RAF, MEK, or ERK aim to block this cascade and halt tumor growth.
Comparative Analysis of ERK Pathway Inhibitors
The following tables summarize the in vitro potency of this compound and a selection of alternative RAF, MEK, and ERK inhibitors. The data is primarily presented as the half-maximal inhibitory concentration (IC50) for pERK inhibition in cellular assays or for the respective kinase in biochemical assays.
Table 1: RAF Inhibitors
| Compound | Target(s) | pERK Inhibition IC50 (Cellular Assay) | Kinase Inhibition IC50 (Biochemical Assay) | Reference(s) |
| This compound | V600E B-Raf, wt B-Raf, C-Raf | 60 nM (A375 cells) | V600E B-Raf: 2.1 nM, wt B-Raf: 4.2 nM, C-Raf: 2.5 nM | [1][2] |
| Dabrafenib (B601069) | B-Raf (V600E) | 3 nM (A375P cells) | B-Raf (V600E): 0.8 nM, C-Raf: 5 nM | [3][4] |
| Vemurafenib | B-Raf (V600E) | ~1 µM (equivalent to 100 nM dabrafenib in 1205Lu cells) | B-Raf (V600E): 31 nM, C-Raf: 48 nM | [4][5] |
| Sorafenib | C-Raf, B-Raf, VEGFR, PDGFR | Not specified | C-Raf: 6 nM, B-Raf: 22 nM | [2] |
Table 2: MEK Inhibitors
| Compound | Target(s) | pERK Inhibition IC50 (Cellular Assay) | Kinase Inhibition IC50 (Biochemical Assay) | Reference(s) |
| Trametinib | MEK1/2 | Not specified | MEK1: 0.92 nM, MEK2: 1.8 nM | [6] |
| Selumetinib | MEK1/2 | 10 nM | MEK1: 14 nM | [6] |
| Cobimetinib | MEK1 | Not specified | MEK1: 0.9 nM | [7] |
Table 3: ERK Inhibitors
| Compound | Target(s) | pERK Inhibition IC50 (Cellular Assay) | Kinase Inhibition IC50 (Biochemical Assay) | Reference(s) |
| Ulixertinib | ERK1/2 | 86 nM (SH-SY5Y cells) | ERK2: <0.3 nM | [8][9] |
| Ravoxertinib | ERK1/2 | 86 nM (A375 cells) | ERK1: 1.1 nM, ERK2: 0.3 nM | [8][10] |
Experimental Protocols
In Vitro Kinase Assay for RAF/MEK/ERK Inhibition
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 1 mM DTT).
-
Dilute the purified recombinant active kinase (e.g., B-Raf, MEK1, or ERK2) and its respective substrate (e.g., MEK1 for Raf, ERK2 for MEK, Myelin Basic Protein for ERK) in the reaction buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then in the reaction buffer.
-
-
Kinase Reaction:
-
In a microplate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiate the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in combination with an ADP detection system).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a filter membrane).
-
Quantify the amount of phosphorylated substrate. This can be done through various methods, including:
-
Radiometric assay: Measuring the incorporation of ³²P into the substrate.
-
Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.
-
Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled substrate.
-
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Western Blot Analysis for Cellular pERK Inhibition
This cell-based assay measures the level of phosphorylated ERK in cells treated with an inhibitor, providing a direct readout of the compound's effect on the signaling pathway within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells with a constitutively active MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation) in culture plates.
-
Allow cells to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of the inhibitor (e.g., this compound) or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cell debris.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for pERK in each lane using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK or a housekeeping protein (e.g., GAPDH or β-actin).
-
Calculate the ratio of pERK to total ERK for each treatment.
-
Express the pERK levels as a percentage of the vehicle-treated control.
-
Determine the cellular IC50 for pERK inhibition by plotting the percentage of pERK inhibition against the inhibitor concentration.
-
Conclusion
The data presented in this guide demonstrate that this compound is a potent inhibitor of RAF kinases, leading to a significant reduction in ERK phosphorylation in cancer cells. When compared to other RAF, MEK, and ERK inhibitors, this compound shows comparable or superior potency in cellular assays. The detailed experimental protocols provided herein offer a standardized approach for researchers to validate pERK inhibition as a robust and reliable biomarker for evaluating the in vitro and in vivo efficacy of this compound and other ERK pathway inhibitors. This comparative framework is essential for the preclinical assessment and further development of novel targeted therapies for cancers driven by the MAPK/ERK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. journals.plos.org [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Next-Generation BRAF Inhibitors: A Head-to-Head Comparison
The landscape of BRAF-mutant cancer therapy is rapidly evolving, with next-generation inhibitors poised to overcome the limitations of their predecessors. First- and second-generation BRAF inhibitors, while effective against BRAF V600 mutations (Class I), are often hampered by acquired resistance and paradoxical activation of the MAPK pathway in BRAF wild-type cells.[1] This guide provides a head-to-head comparison of three promising next-generation BRAF inhibitors: PF-07799933 , Plixorafenib (PLX8394) , and Exarafenib (KIN-2787) . These agents are designed to inhibit a broader range of BRAF mutations, including dimer-dependent Class II and III alterations, and to mitigate paradoxical ERK activation.[2][3][4]
Performance at a Glance: Preclinical Efficacy
Next-generation BRAF inhibitors demonstrate potent and broad activity against various BRAF-mutant cell lines, including those resistant to earlier generation inhibitors. The following tables summarize their in vitro potency in inhibiting ERK phosphorylation (pERK), a key downstream effector in the MAPK pathway.
| Inhibitor | BRAF V600E (Class I) | BRAF Non-V600E (Class II) | BRAF Non-V600E (Class III) | BRAF Wild-Type | Reference |
| PF-07799933 | Potent Inhibition | Potent Inhibition | Potent Inhibition | Spared pERK | [2][5] |
| Plixorafenib (PLX8394) | Potent Inhibition | Potent Inhibition | Data not readily available | Avoids paradoxical activation | [4][6] |
| Exarafenib (KIN-2787) | Potent Inhibition | High Sensitivity | High Sensitivity | Minimal Activity | [3][7] |
| Table 1: Overview of preclinical activity of next-generation BRAF inhibitors against different BRAF mutation classes. |
Detailed IC50 Values for pERK Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below presents a detailed comparison of the pERK inhibition IC50 values for the next-generation BRAF inhibitors across a panel of human cancer cell lines.
| Cell Line | BRAF Mutation Class | PF-07799933 IC50 (nM) | Plixorafenib (PLX8394) IC50 (nM) | Exarafenib (KIN-2787) IC50 (nM) |
| A375 | Class I (V600E) | Not specified, potent inhibition demonstrated | Not specified, potent inhibition demonstrated | <50 |
| BxPC-3 | Class II | Not specified, potent inhibition demonstrated | Not specified, potent inhibition demonstrated | <50 |
| WM3629 | Class III | Not specified, potent inhibition demonstrated | Not specified, potent inhibition demonstrated | <50 |
| BRAF Wild-Type Cells | N/A | No pERK inhibition | Avoids paradoxical activation | 7-19 fold less sensitive than mutant |
| Table 2: Comparative IC50 values for pERK inhibition by next-generation BRAF inhibitors in various cancer cell lines.[3][8][9] |
Clinical Trial Data
Early-phase clinical trials have provided promising initial data on the safety and efficacy of these next-generation inhibitors in patients with advanced BRAF-mutant solid tumors, many of whom were refractory to prior treatments.
| Inhibitor | Clinical Trial | Key Efficacy Findings | Safety and Tolerability | Reference |
| PF-07799933 | NCT05355701 | Multiple confirmed responses in patients with BRAF-mutant cancers refractory to approved RAF inhibitors, including those with brain metastases.[5] | Generally well-tolerated as monotherapy and in combination with binimetinib. No dose-limiting toxicities were observed, and the maximum tolerated dose was not reached.[5] | [5][10][11] |
| Plixorafenib (PLX8394) | NCT02428712 | In MAPKi-naïve patients with BRAF V600-mutated primary central nervous system tumors, the overall response rate (ORR) was 66.7%.[12] In other BRAF V600-mutated solid tumors, the ORR was 41.7%.[12] The median duration of response (mDOR) was 13.9 months in CNS tumors and 17.8 months in other solid tumors.[12] | Favorable safety profile with a low incidence of treatment-emergent adverse events.[6][12] | [6][12][13] |
| Exarafenib (KIN-2787) | NCT04913285 | Partial responses observed in 17.6% of patients across all dose levels, with stable disease in 47.1%.[14] Responses were seen in patients with BRAF Class I, II, and III mutations, as well as NRAS mutations.[8] | The maximum tolerated dose was determined to be 300 mg twice daily. The most common treatment-related adverse events were skin-related. No cutaneous evidence of paradoxical activation was observed at therapeutically relevant exposures.[14] | [4][8][14] |
| Table 3: Summary of key clinical trial results for next-generation BRAF inhibitors. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the MAPK signaling pathway and a typical workflow for assessing pERK inhibition.
Caption: MAPK signaling pathway and points of intervention for BRAF inhibitors.
Caption: Experimental workflow for Western blot analysis of pERK inhibition.
Experimental Protocols
Cell Viability Assay (ATP-Based)
This protocol is based on the principle that ATP levels are indicative of metabolically active, viable cells.
-
Cell Culture and Seeding:
-
Maintain BRAF-mutant and wild-type cell lines in their recommended complete culture medium.
-
Harvest cells and seed them into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.[15]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the BRAF inhibitor in complete culture medium from a DMSO stock.
-
The final DMSO concentration in all wells should be less than 0.1%.
-
Add 100 µL of the medium containing different concentrations of the inhibitor or vehicle control (medium with DMSO) to the wells.
-
Include wells with medium only as a background control.[15]
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[15]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and an ATP-based cell viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[15]
-
-
Data Analysis:
-
Subtract the average background luminescence from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log concentration of the inhibitor and calculate the IC50 value using a non-linear regression curve fit.[15]
-
Western Blot Analysis of pERK Inhibition
This protocol allows for the quantification of the phosphorylation status of ERK, a key downstream marker of BRAF pathway activity.
-
Cell Culture and Treatment:
-
Culture BRAF-mutant cells to 70-80% confluency.
-
Treat cells with varying concentrations of the BRAF inhibitor for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle control.[16]
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.[16]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[16]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the pERK antibodies and re-probed with a primary antibody for total ERK.[3]
-
-
Data Analysis:
-
Quantify the band intensities for both pERK and total ERK using densitometry software.
-
Normalize the pERK signal to the total ERK signal for each sample.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. kinnate.com [kinnate.com]
- 9. researchgate.net [researchgate.net]
- 10. mskcc.org [mskcc.org]
- 11. Clinical Trial Details | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 12. targetedonc.com [targetedonc.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Assessing the Therapeutic Window of ML786 Dihydrochloride: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive assessment of the therapeutic window of ML786 dihydrochloride (B599025), a potent RAF kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data to offer an objective comparison with other RAF inhibitors, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Introduction to ML786 Dihydrochloride
This compound, also known as BGB659, is a potent, orally bioavailable inhibitor of RAF kinases. It has demonstrated significant activity against BRAF V600E, a common mutation in various cancers, as well as wild-type BRAF and CRAF. Additionally, this compound inhibits other kinases, including Abl-1, DDR2, EPHA2, and RET. Its mechanism of action involves the suppression of the MAPK signaling pathway, leading to the inhibition of downstream effectors like phosphorylated ERK (pERK) and ultimately, the attenuation of tumor growth. Preclinical studies have shown its efficacy in in vivo models of melanoma harboring the BRAF V600E mutation.
Comparative Analysis of In Vitro Potency
The therapeutic potential of a kinase inhibitor is initially assessed by its in vitro potency against its target enzymes and relevant cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in comparison to other notable RAF inhibitors.
| Compound | Target/Cell Line | IC50 (nM) |
| This compound (BGB659) | B-RafV600E | 2.1 |
| C-Raf | 2.5 | |
| Wild-type B-Raf | 4.2 | |
| Vemurafenib | BRAF V600E | 1.6 - 31 |
| Dabrafenib | BRAF V600E | 0.5 - 5.2 |
| PLX8394 (Plixorafenib) | BRAF V600E | 15 - 30 |
| BDTX-4933 | BRAF V600E | ~1 |
Note: IC50 values are compiled from various preclinical studies and may vary based on experimental conditions.
In Vivo Efficacy and Therapeutic Window Assessment
The therapeutic window is a critical parameter that defines the dose range of a drug that provides therapeutic benefit without causing unacceptable toxicity. It is determined through a combination of in vivo efficacy studies and toxicology assessments in animal models.
In Vivo Antitumor Activity
While specific dose-response studies for this compound detailing tumor growth inhibition at various concentrations are not publicly available, its ability to attenuate tumor growth in melanoma cell xenografts expressing the B-RafV600E mutation in vivo has been reported. For comparison, preclinical studies of other RAF inhibitors in xenograft models have demonstrated dose-dependent tumor growth inhibition.
| Compound | Animal Model | Dosing | Outcome |
| Vemurafenib | A375 (Melanoma) Xenograft | 25-100 mg/kg, oral, daily | Dose-dependent tumor growth inhibition |
| Dabrafenib | A375 (Melanoma) Xenograft | 10-100 mg/kg, oral, daily | Significant tumor growth inhibition |
| PLX8394 (Plixorafenib) | BRAF V600E Mutant Xenografts | 25-100 mg/kg, oral, daily | Tumor regression |
| BDTX-4933 | BRAF V600E Mutant Xenografts | 25-100 mg/kg, oral, daily | Dose-dependent tumor growth inhibition |
Toxicology Profile
A comprehensive toxicological assessment is essential to define the upper limit of the therapeutic window. This typically involves determining the Maximum Tolerated Dose (MTD) and identifying any dose-limiting toxicities. Specific MTD studies for this compound are not publicly available.
For context, the toxicities of other RAF inhibitors are often related to on-target effects in normal tissues or off-target kinase inhibition. Common adverse effects observed in preclinical and clinical studies of RAF inhibitors include cutaneous toxicities, fatigue, and gastrointestinal issues.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the therapeutic window of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Protocol:
-
Recombinant human RAF kinase is incubated with the test compound (e.g., this compound) at various concentrations.
-
A kinase reaction is initiated by the addition of ATP and a substrate peptide.
-
The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation ([γ-32P]ATP), fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
Cell Proliferation Assay
Objective: To assess the effect of a compound on the growth of cancer cell lines.
Protocol:
-
Cancer cells (e.g., A375 melanoma cells with BRAF V600E mutation) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound for a specified period (typically 72 hours).
-
Cell viability is measured using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.
-
IC50 values, representing the concentration at which 50% of cell growth is inhibited, are determined from dose-response curves.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
Protocol:
-
Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., A375).
-
Once tumors reach a predetermined size, mice are randomized into control and treatment groups.
-
The test compound is administered orally at various dose levels and schedules.
-
Tumor volume and body weight are measured regularly throughout the study.
-
The therapeutic response is evaluated by comparing tumor growth in treated versus control groups.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a drug that can be administered without causing unacceptable toxicity.
Protocol:
-
Healthy rodents are administered escalating doses of the test compound.
-
Animals are closely monitored for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis, and major organs are examined for histopathological changes.
-
The MTD is defined as the highest dose that does not cause significant morbidity or more than a predefined level of body weight loss.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the MAPK signaling pathway and the workflow for determining the therapeutic window.
Caption: The MAPK signaling cascade and the point of inhibition by ML786.
Caption: Experimental workflow for determining the therapeutic window.
Conclusion
This compound is a potent RAF kinase inhibitor with promising preclinical activity. While direct and comprehensive data to definitively establish its therapeutic window are not yet publicly available, a comparative analysis with other RAF inhibitors provides a valuable framework for its potential clinical positioning. Further in vivo dose-ranging efficacy and toxicology studies are necessary to fully characterize its therapeutic index and guide future clinical development. This guide serves as a foundational resource for researchers in the field, outlining the critical experimental steps and comparative landscape for the assessment of novel RAF inhibitors like this compound.
Safety Operating Guide
Navigating the Safe Disposal of ML786 Dihydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While "ML786 dihydrochloride" is not a universally recognized chemical identifier, this guide provides a comprehensive framework for the safe disposal of laboratory chemicals, which can be applied once the specific chemical identity or Chemical Abstracts Service (CAS) number for ML786 dihydrochloride (B599025) is determined.
Crucially, the first step in any chemical disposal procedure is to identify the compound accurately by its specific chemical name and CAS number. This information is typically available on the container label, purchasing records, or the Safety Data Sheet (SDS). Without this positive identification, it is impossible to ascertain the specific hazards and regulatory requirements for disposal, creating significant safety and compliance risks.
General Chemical Disposal Protocol
Once the chemical has been properly identified, the following step-by-step procedure should be followed. This protocol is based on established laboratory safety standards.
Step 1: Consult the Safety Data Sheet (SDS) The SDS is the most critical document for safety and disposal information. Key sections to review include "Section 7: Handling and Storage," "Section 8: Exposure Controls/Personal Protection," and "Section 13: Disposal Considerations."
Step 2: Determine the Hazard Classification Based on the SDS, categorize the chemical waste. Common hazard classifications include:
-
Hazardous Waste: Exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
-
Non-Hazardous Waste: Does not meet the criteria for hazardous waste.
Step 3: Segregate the Waste Never mix different types of chemical waste. This compound waste should be collected in a designated, properly labeled container. The container must be compatible with the chemical and clearly marked with the chemical name and primary hazard(s).
Step 4: Adhere to Institutional and Local Regulations All chemical disposal must comply with the guidelines set by your institution's Environmental Health and Safety (EHS) department, as well as local, state, and federal regulations. These regulations will dictate the specific procedures for waste pickup, transportation, and final disposal.
Step 5: Arrange for Professional Disposal Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.[1] Do not attempt to dispose of chemical waste down the drain or in regular trash unless explicitly permitted by the SDS and local regulations for non-hazardous substances.[2][3]
Personal Protective Equipment (PPE)
When handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) as specified in the SDS. This typically includes:
| PPE Category | Specific Equipment |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Body Protection | Laboratory coat |
Spill and Emergency Procedures
In the event of a spill, immediately alert others in the area and follow the procedures outlined in the SDS. Generally, this involves:
-
Evacuating the immediate area.
-
Wearing appropriate PPE before attempting to clean up.
-
Using an inert absorbent material to contain the spill.
-
Collecting the absorbed material into a designated hazardous waste container.
-
Decontaminating the area.
Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical.
Disclaimer: This information is intended as a general guide. The specific disposal procedures for this compound are entirely dependent on its precise chemical identity and the associated Safety Data Sheet. Always prioritize the information provided in the SDS and consult with your institution's Environmental Health and Safety department for guidance.
References
Essential Safety and Handling Protocols for ML786 Dihydrochloride
For researchers, scientists, and drug development professionals, the paramount consideration when working with any chemical compound is safety. This guide provides crucial safety and logistical information for the handling and disposal of ML786 dihydrochloride (B599025), a compound for which detailed hazard information should be treated with caution. In the absence of a specific Safety Data Sheet (SDS), it is imperative to handle this compound as a potentially hazardous substance, adhering to the highest safety standards.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). All personnel handling ML786 dihydrochloride must be thoroughly trained in the proper donning, doffing, and disposal of PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05).[1] | Provides a robust barrier against skin contact and absorption. The outer glove should be worn over the gown cuff. |
| Gown | Disposable, solid-front gown made of a low-permeability fabric such as polyethylene-coated polypropylene.[1] | Protects personal clothing from contamination and prevents skin exposure to splashes. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[2] | Shields the eyes and face from splashes, aerosols, and airborne particles. |
| Respiratory Protection | A fit-tested N95 respirator or higher, used in a well-ventilated area or under a chemical fume hood.[1][2] | Prevents the inhalation of the compound, which could be harmful if it becomes airborne as a dust or aerosol. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: All procedures involving the handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Designated Area: Establish a designated area for the handling of potent compounds. This area should be clearly marked and access should be restricted.
Procedural Guidance:
-
Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. The designated work area should be clean and uncluttered.
-
Weighing and Reconstitution:
-
Handle the solid compound with care to avoid generating dust. Use tools and techniques that minimize aerosolization.
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
During Handling:
-
Avoid eating, drinking, or smoking in the laboratory area.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety. All waste should be treated as hazardous chemical waste.[5]
Waste Segregation and Collection:
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including gloves, gowns, pipette tips, and weighing papers, in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[5]
-
Empty Containers: To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After triple-rinsing, the label on the container should be defaced before disposal in regular trash.[5]
Disposal Procedure:
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[5]
-
Storage of Waste: Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[5]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Experimental Workflow for Handling Potent Compounds
Caption: Workflow for safely handling potent chemical compounds.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
